molecular formula C30H28F3NO5S B610177 PPTN Mesylate CAS No. 1160271-31-7

PPTN Mesylate

Cat. No.: B610177
CAS No.: 1160271-31-7
M. Wt: 571.61
InChI Key: NUTQRNOURPWIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PPTN Mesylate is a potent and highly selective antagonist of the P2Y14 receptor (P2Y14R), one of eight P2Y G protein-coupled receptors.

Properties

CAS No.

1160271-31-7

Molecular Formula

C30H28F3NO5S

Molecular Weight

571.61

IUPAC Name

4-(4-(Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid Mesylate

InChI

InChI=1S/C29H24F3NO2.CH4O3S/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;1-5(2,3)4/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H3,(H,2,3,4)

InChI Key

NUTQRNOURPWIIS-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC(C2=CC=C(C3CCNCC3)C=C2)=C4C=CC(C5=CC=C(C(F)(F)F)C=C5)=CC4=C1.OS(=O)(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PPTN Mesylate;  PPTN Mesylate salt; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: PPTN Mesylate in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PPTN Mesylate (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid mesylate) represents the current gold standard for pharmacological interrogation of the P2Y14 receptor (P2Y14R) . As a highly selective, high-affinity competitive antagonist, it has dismantled previous ambiguities regarding P2Y14's role in immune surveillance and inflammation.

Unlike earlier purinergic tools that suffered from cross-reactivity with P2Y12 or P2Y13, PPTN Mesylate exhibits >10,000-fold selectivity for P2Y14. Its primary utility lies in blocking UDP-glucose-mediated Gi/o signaling , thereby preventing the downregulation of cAMP and the subsequent chemotactic migration of neutrophils and mast cells. This guide details the mechanistic basis, physiological applications, and validated experimental protocols for utilizing PPTN Mesylate in drug discovery and basic research.

Chemical & Pharmacological Profile

Physicochemical Properties

The mesylate salt form is often preferred in assay development due to enhanced solubility profiles compared to the free base or hydrochloride forms, particularly in aqueous buffers used for in vivo dosing or complex in vitro media.

PropertySpecification
Chemical Name 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid mesylate
CAS Number 1160271-31-7
Molecular Weight 571.61 g/mol
Molecular Formula C₃₀H₂₈F₃NO₅S
Solubility DMSO (>50 mg/mL); Water (variable, often requires pH adjustment or co-solvents)
Storage -20°C (Solid); Solutions stable at -80°C for <1 month
Binding & Selectivity Data

PPTN functions as a competitive antagonist at the orthosteric site, preventing the binding of the endogenous agonist UDP-glucose .

ParameterValueContext
K_B (Affinity) 434 pMSchild analysis in P2Y14-expressing cells
IC50 (Chemotaxis) ~1 nMHL-60 cells (10 µM UDP-glucose)
Selectivity >10,000-foldvs. P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13
Mode of Action Competitive AntagonistSurmountable by high concentrations of UDP-glucose

P2Y14 Signaling Pathway & PPTN Mechanism

The P2Y14 receptor is unique among the P2Y family as it is activated by UDP-sugars (UDP-glucose, UDP-galactose) rather than simple nucleotides (ATP/ADP). It couples primarily to Gαi/o proteins.

The Signaling Cascade
  • Agonist Binding: UDP-glucose binds P2Y14.

  • G-Protein Activation: Gαi subunits dissociate, inhibiting Adenylyl Cyclase (AC) .

  • cAMP Suppression: Intracellular cAMP levels drop, reducing PKA activity.

  • Downstream Effectors:

    • MAPK/ERK: Released Gβγ subunits trigger Ras/Raf/MEK/ERK phosphorylation.

    • RhoA/ROCK: Activation leads to cytoskeletal rearrangement and chemotaxis (cell migration).

  • PPTN Intervention: PPTN Mesylate occupies the receptor pocket, locking it in an inactive state, maintaining high cAMP levels and preventing immune cell recruitment.

Pathway Visualization

The following diagram illustrates the P2Y14 signaling cascade and the specific blockade point of PPTN Mesylate.

P2Y14_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP_GLC UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (GPCR) UDP_GLC->P2Y14 Activates PPTN PPTN Mesylate (Antagonist) PPTN->P2Y14  BLOCKS Gi Gi/o Protein P2Y14->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits (-) Gbg Gβγ Subunits Gi->Gbg Dissociates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Signaling cAMP->PKA Activates ERK ERK1/2 Phosphorylation Gbg->ERK Activates RhoA RhoA Activation Gbg->RhoA Activates Chemotaxis Chemotaxis / Migration RhoA->Chemotaxis Drives

Figure 1: P2Y14 Signal Transduction. PPTN Mesylate antagonizes the Gi-mediated inhibition of cAMP and the Gβγ-mediated chemotactic response.

Experimental Application Guide

Validated Applications
  • Neutrophil/Eosinophil Chemotaxis: Blocking recruitment in asthma models.

  • Mast Cell Degranulation: Preventing airway hypersensitivity.

  • Neuroinflammation: Modulating microglial migration in neuropathic pain.

  • Metabolic Disorders: Investigating P2Y14 roles in insulin sensitivity in adipose tissue.

Protocol 1: cAMP Accumulation Assay (Functional Validation)

Since P2Y14 is Gi-coupled, agonist stimulation decreases cAMP. To measure this, you must first artificially elevate cAMP (using Forskolin) and then measure the inhibition of this signal by UDP-glucose. PPTN is validated by its ability to reverse this inhibition.

Materials:

  • HEK-293 cells stably expressing human P2Y14 (or HL-60 differentiated cells).

  • Forskolin (10 µM).

  • UDP-glucose (Agonist).[1]

  • PPTN Mesylate (Stock: 10 mM in DMSO).

  • cAMP detection kit (e.g., HTRF or ELISA).

Step-by-Step Workflow:

  • Cell Prep: Seed cells at 2,000 cells/well in 384-well low-volume plates.

  • Antagonist Incubation: Add PPTN Mesylate (0.1 nM – 1 µM) to cells. Incubate for 15 minutes at 37°C.

    • Note: This pre-incubation ensures equilibrium binding at the receptor.

  • Stimulation: Add a mix of Forskolin (10 µM) + UDP-glucose (EC80 concentration, ~100 nM) .

  • Reaction: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add lysis buffer containing cAMP-d2 and anti-cAMP-cryptate (HTRF reagents).

  • Readout: Measure FRET signal.

    • Result: UDP-glucose alone lowers cAMP. PPTN restores cAMP levels to the Forskolin-only baseline.

Protocol 2: Boyden Chamber Chemotaxis Assay

This assay measures the physiological endpoint of P2Y14 activation: immune cell migration.

Workflow Diagram:

Chemotaxis_Protocol Step1 1. Prepare Cells (Neutrophils/HL-60) Suspension in HBSS Step2 2. Pre-treat with PPTN Mesylate (30 min, 37°C) Step1->Step2 Step3 3. Prepare Chamber Lower: UDP-Glc (10 µM) Upper: Cells + PPTN Step2->Step3 Step4 4. Migration Incubate 60-90 min 37°C, 5% CO2 Step3->Step4 Step5 5. Quantification Count cells in lower chamber Step4->Step5

Figure 2: Chemotaxis Assay Workflow. Critical step: PPTN must be present in the upper chamber with cells to effectively block the sensing of the gradient.

Critical Technical Notes:

  • Gradient Setup: Place UDP-glucose (10 µM) in the bottom well. Place cells + PPTN Mesylate in the top insert.

  • Control: Use fMLP (a non-P2Y14 chemoattractant) as a specificity control. PPTN should not block fMLP-induced migration.

  • Data Analysis: Calculate the Chemotactic Index (Cells migrated to agonist / Cells migrated to buffer). PPTN should reduce this index to 1.0 (baseline) in a dose-dependent manner.

References

  • Discovery & Characterization: Barrett, M. O., et al. (2013). "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils."[1] Molecular Pharmacology.

  • Chemical Probe Validation: Structural Genomics Consortium.[2][3] "PPTN - Chemical Probe for P2Y14."

  • Physiological Role: Arase, T., et al. (2009). "The UDP-glucose receptor P2Y14 triggers innate mucosal immunity in the female reproductive tract." Journal of Immunology.

  • Vendor Data (Solubility/Salt Forms): MedChemExpress. "PPTN Mesylate Product Information."

Sources

A Comprehensive Technical Guide to PPTN Mesylate: A Potent and Selective P2Y14 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Purinergic Signaling

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a critical regulator of inflammatory and immune responses. Its role in various pathological processes has positioned it as a promising therapeutic target. This guide provides an in-depth exploration of PPTN Mesylate, a potent and highly selective antagonist of the P2Y14 receptor. While much of the publicly available research focuses on the parent compound, 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (PPTN), this document aims to consolidate the known structural and chemical properties of its mesylate salt, offering field-proven insights for researchers and drug development professionals. It is important to note that specific experimental data for the mesylate form is limited in the public domain; therefore, some properties are inferred from the parent compound and general chemical principles of mesylate salts.

Structural and Chemical Properties of PPTN Mesylate

Chemical Identity

PPTN Mesylate is the methanesulfonate salt of the active pharmaceutical ingredient PPTN. The mesylate salt form is often utilized in pharmaceutical development to improve properties such as solubility and stability.[1]

PropertyValueSource
IUPAC Name 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid methanesulfonateN/A
Molecular Formula C30H28F3NO5SN/A
Molecular Weight 571.6 g/mol N/A
Canonical SMILES C1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(C=C3C(=O)O)C=C(C=C4)C5=CC=C(C=C5)C(F)(F)F.CS(=O)(=O)ON/A
Parent Compound CAS 1160271-30-6[2]
Hydrochloride Salt CAS 1992047-65-0[2][3][4][5]
Structural Elucidation

The chemical structure of the parent compound, PPTN, is characterized by a central naphthalene-2-carboxylic acid core, substituted at the 4-position with a 4-(piperidin-4-yl)phenyl group and at the 7-position with a 4-(trifluoromethyl)phenyl group.

Caption : Chemical Structure of PPTN Mesylate.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of PPTN Mesylate are not widely available. The following table summarizes known information and provides educated estimations based on related compounds.

PropertyDataRemarks
Melting Point Not availableMesylate salts typically have high melting points.
Solubility Not available for mesylate. The hydrochloride salt is soluble in DMSO (100 mM) and ethanol (20 mM).[5]Mesylate salts are generally selected to enhance aqueous solubility.[1]
Stability Not availableMesylate salts are generally stable crystalline solids.
Polymorphism Not experimentally determined for PPTN Mesylate.Polymorphism is a common phenomenon in pharmaceutical mesylate salts and can impact physicochemical properties.[6][7]
Synthesis of PPTN and its Mesylate Salt

While a specific, detailed synthesis protocol for PPTN Mesylate is not publicly documented, the synthesis of the parent compound, PPTN, likely involves a multi-step process culminating in the coupling of the substituted naphthalene, phenyl, and piperidine moieties. A plausible synthetic route could involve Suzuki or other cross-coupling reactions to build the core structure.

The formation of the mesylate salt would then be achieved by reacting the free base of PPTN with methanesulfonic acid in a suitable solvent system.

Mechanism of Action and Biological Activity

P2Y14 Receptor Antagonism

PPTN is a potent and highly selective competitive antagonist of the P2Y14 receptor, with a reported KB value of 434 pM. I[8]t exhibits high selectivity for the P2Y14 receptor over other P2Y receptor subtypes.

[8]#### 2.2. P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. A[4][9]ctivation of the P2Y14 receptor by its endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A[4]dditionally, P2Y14 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades. B[9]y competitively binding to the P2Y14 receptor, PPTN blocks these downstream signaling events.

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14 P2Y14 Receptor G_protein Gi/o Protein P2Y14->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway Modulation G_protein->MAPK cAMP ↓ cAMP AC->cAMP UDP_glucose UDP-Glucose (Agonist) UDP_glucose->P2Y14 Activates PPTN PPTN Mesylate (Antagonist) PPTN->P2Y14 Blocks Response Inhibition of Inflammatory Response cAMP->Response MAPK->Response

Caption : P2Y14 Receptor Signaling and PPTN Mesylate Inhibition.

Pharmacological Effects

The antagonism of the P2Y14 receptor by PPTN results in anti-inflammatory and immunomodulatory effects. I[8]t has been shown to inhibit UDP-glucose-stimulated chemotaxis of human neutrophils. R[8]ecent studies have also explored its potential as an antifungal adjuvant, where it acts synergistically with antifungal agents like caspofungin against Aspergillus fumigatus.

[10]### 3. Experimental Protocols and Analytical Methodologies

Analytical Characterization

A comprehensive analytical characterization of PPTN Mesylate would involve a suite of spectroscopic and chromatographic techniques.

TechniquePurposeExpected Observations
1H and 13C NMR Structural confirmation and purity assessment.The 1H NMR spectrum would show characteristic signals for the aromatic, piperidine, and trifluoromethyl groups of PPTN, as well as a singlet for the methyl group of the mesylate counter-ion.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H (carboxylic acid), C=O, C-N, C-F, and S=O (sulfonate) bonds would be expected.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum would show the molecular ion peak for the PPTN free base and potentially adducts with the mesylate counter-ion.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A validated HPLC method would be used to assess the purity of PPTN Mesylate and quantify it in various matrices.
X-Ray Powder Diffraction (XRPD) Analysis of solid-state properties, including crystallinity and polymorphism.XRPD patterns would be used to identify and differentiate between potential polymorphic forms.
Thermal Analysis (DSC, TGA) Evaluation of thermal properties, such as melting point and decomposition temperature.Differential Scanning Calorimetry (DSC) would reveal thermal transitions, while Thermogravimetric Analysis (TGA) would indicate thermal stability.
In Vitro Biological Assays

The biological activity of PPTN Mesylate as a P2Y14 receptor antagonist can be evaluated using a variety of in vitro assays.

In_Vitro_Assay_Workflow cluster_workflow In Vitro Assay Workflow for P2Y14 Antagonism cluster_assays Functional Assays Start Prepare Cell Line Expressing P2Y14 Receptor Treatment Treat Cells with PPTN Mesylate and P2Y14 Agonist (e.g., UDP-glucose) Start->Treatment Assay Perform Functional Assay Treatment->Assay Analysis Data Analysis to Determine Antagonist Potency (e.g., IC50, KB) Assay->Analysis cAMP_Assay cAMP Accumulation Assay Calcium_Assay Calcium Mobilization Assay Chemotaxis_Assay Chemotaxis Assay

Caption : Generalized Workflow for In Vitro Evaluation of PPTN Mesylate.

3.2.1. Step-by-Step cAMP Accumulation Assay

This assay measures the ability of a P2Y14 receptor antagonist to block the agonist-induced inhibition of cAMP production.

  • Cell Culture: Culture a suitable cell line stably expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of PPTN Mesylate for a specified period.

  • Agonist Stimulation: Stimulate the cells with a P2Y14 receptor agonist (e.g., UDP-glucose) in the presence of an adenylyl cyclase activator such as forskolin.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Directions and Conclusion

References

  • The GPCR antagonist PPTN synergizes with caspofungin providing increased fungicidal activity against Aspergillus fumigatus. PubMed. [Link]

  • Signalling and pharmacological properties of the P2Y14 receptor. PubMed Central. [Link]

  • Polymorphic forms of imatinib mesylate and processes for preparation of novel crystalline forms as well as amorphous and form α.
  • New polymorphic forms of Lenvatinib mesylate and process for their preparation. [Link]

  • The polymorph landscape of dabigatran etexilate mesylate: Taking the challenge to bring a metastable polymorph to market. PubMed. [Link]

  • Mesylate. Wikipedia. [Link]

  • Control of Macrophage Inflammation by P2Y Purinergic Receptors. MDPI. [Link]

Sources

Technical Guide: In Vitro and In Vivo Characterization of PPTN Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Drug Discovery Scientists, and Pharmacologists. Subject: PPTN Mesylate (P2Y14 Receptor Antagonist).[1]

Executive Summary

PPTN Mesylate (4-(4-piperidin-4-yl-phenyl)-7-(4-trifluoromethyl-phenyl)-2-naphthoic acid mesylate) represents the current gold standard for interrogating the P2Y14 receptor , a G-protein coupled receptor (GPCR) activated by UDP-glucose and UDP-galactose.

Unlike earlier purinergic tools, PPTN Mesylate exhibits picomolar affinity (


 pM) and 

-fold selectivity over other P2Y subtypes. Its translational value lies in its potent blockade of sterile inflammation, specifically in asthma (airway eosinophilia) , neuropathic pain , and renal ischemia-reperfusion injury .

This guide outlines the mechanistic basis, validated experimental protocols, and critical data required to utilize PPTN Mesylate in preclinical development.

Molecular Profile & Mechanism of Action[1][2]

Chemical Identity[3]
  • Compound Name: PPTN Mesylate[1]

  • Core Structure: Naphthalene scaffold with a piperidine ring (solubility/binding) and a trifluoromethyl-phenyl group (lipophilicity/potency).

  • Target: P2Y14 Receptor (Gi/o-coupled).[2][3]

  • Primary Agonist Blocked: UDP-Glucose (UDPG).

Signaling Pathway

The P2Y14 receptor is uniquely coupled to the


 protein family among the P2Y group. Activation by UDP-glucose typically inhibits Adenylyl Cyclase (AC), reducing cAMP levels, and mobilizes intracellular calcium via phospholipase C-

(PLC

) in specific immune contexts (e.g., neutrophils, macrophages).

PPTN Mesylate acts as a competitive orthosteric antagonist , preventing the conformational change required for G-protein activation. This blockade halts downstream chemotactic migration and cytokine release (e.g., IL-8/CXCL8).

Mechanistic Diagram

The following diagram illustrates the interruption of the UDP-Glucose signaling cascade by PPTN Mesylate.

P2Y14_Signaling UDPG UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (Transmembrane) UDPG->P2Y14 Activates PPTN PPTN Mesylate (Antagonist) PPTN->P2Y14 Blocks Gi Gi/o Protein P2Y14->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Chemotaxis Chemotaxis & Inflammation Gi->Chemotaxis Promotes (via MAPK/PLC) cAMP cAMP Levels AC->cAMP Reduces

Figure 1: PPTN Mesylate competitively binds to P2Y14, preventing Gi-mediated inhibition of cAMP and downstream chemotactic signaling.

In Vitro Characterization[2]

Binding Affinity and Selectivity

PPTN Mesylate is distinguished by its high affinity.[1] In competitive binding assays using radiolabeled tracers (e.g.,


), it displaces agonists at sub-nanomolar concentrations.
ParameterValueNote

(Affinity)
434 pMDetermined via Schild analysis in P2Y14-expressing cells.

(Chemotaxis)
~1–4 nMBlockade of UDPG-induced HL-60 cell migration.[4]
Selectivity >10,000-foldNo activity at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13.
Solubility ~50 mg/mL (DMSO)Aqueous solubility is limited; Mesylate salt improves this over free acid.
Functional Assays

Two primary assays are recommended to validate PPTN activity:

  • Chemotaxis Assay: Measures the inhibition of immune cell migration (Neutrophils or differentiated HL-60 cells) toward a UDP-glucose gradient.

  • Calcium Mobilization: While P2Y14 is Gi-coupled, co-expression with promiscuous

    
     proteins allows for calcium flux readouts (FLIPR), which PPTN potently inhibits.
    

In Vivo Efficacy & Translational Applications[3]

PPTN Mesylate has demonstrated efficacy in rodent models of sterile inflammation. The compound's ability to block DAMP (Damage-Associated Molecular Pattern) signaling makes it a vital tool for studying tissue injury.

Key Disease Models
Disease ModelEfficacy EndpointDosage / RouteMechanism Linked
Allergic Asthma Reduced airway eosinophilia10 mg/kg (i.p.)Blockade of epithelial P2Y14 reduces chemokine release.[3]
Neuropathic Pain Reversal of mechanical hypersensitivity10 mg/kg (i.p.)Inhibition of glial cell activation in the dorsal root ganglia.
Acute Gout Reduced joint swelling10 mg/kg (i.p.)Suppression of NLRP3 inflammasome in macrophages.[5]
Kidney IRI Preserved renal function10-30 mg/kg (i.p.)Prevention of neutrophil infiltration post-ischemia.
Pharmacokinetics (PK) Considerations
  • Bioavailability: The piperidine moiety introduces zwitterionic character. While i.p. injection is standard for proof-of-concept, oral bioavailability is generally low for the parent molecule.

  • Metabolism: Rapid clearance can occur; prodrug strategies (e.g., esterification) are sometimes employed for chronic studies, but PPTN Mesylate is sufficient for acute models.

Detailed Experimental Protocols

Protocol A: In Vitro HL-60 Chemotaxis Inhibition

Objective: Quantify the


 of PPTN Mesylate against UDP-glucose induced migration.

Reagents:

  • HL-60 cells (differentiated with 1.3% DMSO for 5-7 days to neutrophil-like phenotype).

  • Assay Buffer: RPMI 1640 + 0.1% BSA (Endotoxin-free).

  • Chemotaxis Chamber: 96-well Transwell system (3 µm pore size).

  • PPTN Mesylate Stock: 10 mM in DMSO.

Workflow:

  • Cell Prep: Harvest differentiated HL-60 cells; wash 2x with Assay Buffer. Resuspend at

    
     cells/mL.
    
  • Antagonist Pre-incubation:

    • Aliquot cells into tubes.

    • Add PPTN Mesylate (Serial dilution: 0.1 nM to 100 nM).

    • Incubate at 37°C for 20 minutes .

  • Chamber Setup:

    • Lower Chamber: Add 100 µM UDP-glucose (Agonist) in Assay Buffer.

    • Upper Chamber: Add 100 µL of Cell + PPTN mixture.

  • Migration: Incubate for 90 minutes at 37°C, 5%

    
    .
    
  • Quantification: Remove upper chamber. Quantify cells in the lower chamber using CellTiter-Glo or flow cytometry.

  • Analysis: Normalize to "No Agonist" (Background) and "Agonist Only" (100%). Calculate

    
    .
    
Protocol B: In Vivo Preparation & Dosing (Mouse)

Objective: Prepare a stable formulation for i.p. injection (10 mg/kg).[6]

Formulation Strategy: PPTN Mesylate is hydrophobic. A co-solvent system is required to prevent precipitation in the syringe.

Vehicle Composition:

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 50% Saline (Diluent)

Step-by-Step Preparation:

  • Weighing: Calculate required mass. For 10 mice (25g avg) at 10 mg/kg:

    • Total Mass needed =

      
      .
      
    • Prepare excess (e.g., 5 mg).

  • Solubilization: Dissolve 5 mg PPTN Mesylate in 0.5 mL DMSO . Vortex until clear.

  • Stabilization: Slowly add 2.0 mL PEG-400 . Vortex.

  • Dilution: Slowly add 2.5 mL warm Saline while vortexing.

    • Critical: If solution turns cloudy, sonicate at 37°C for 5 mins.

  • Administration: Inject 5 mL/kg (approx. 125 µL per 25g mouse) intraperitoneally 30 minutes prior to disease induction (e.g., allergen challenge).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Application cluster_2 Phase 3: Readout Stock PPTN Mesylate (Powder) DMSO Solubilization (100% DMSO) Stock->DMSO Vehicle Vehicle Formulation (10% DMSO/40% PEG) DMSO->Vehicle Dosing IP Injection (10 mg/kg) Vehicle->Dosing Mouse Mouse Model (e.g., Asthma/Pain) Tissue Tissue Harvest (Lung/BALF) Mouse->Tissue +24 hours Dosing->Mouse -30 mins Data Eosinophil Count (Efficacy Data) Tissue->Data

Figure 2: Translational workflow from compound formulation to in vivo efficacy readout.

References

  • Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. [Link]

  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. European Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Receptor Selectivity of PPTN Mesylate for the P2Y14 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical examination of PPTN mesylate, a pivotal chemical probe, and elucidates the experimental methodologies used to establish its high selectivity for the P2Y14 receptor over other members of the P2Y receptor family. This document is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and G protein-coupled receptors (GPCRs).

Introduction: The P2Y Receptor Family and the Significance of P2Y14

The P2Y receptors are a family of eight distinct G protein-coupled receptors (GPCRs) in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are activated by extracellular nucleotides.[1][2] These receptors are integral to a vast array of physiological processes, from vasodilation to immune responses.[2]

Based on their G protein coupling and sequence homology, the P2Y family is broadly divided into two subfamilies:

  • Gq/11-coupled receptors: P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁. Activation of these receptors typically stimulates phospholipase C (PLC), leading to inositol phosphate production and intracellular calcium mobilization.[1][3]

  • Gi/o-coupled receptors: P2Y₁₂, P2Y₁₃, and P2Y₁₄. These receptors primarily couple to inhibitory G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3]

The P2Y14 receptor, in particular, has garnered significant interest. It is activated by UDP-sugars, most notably UDP-glucose, and also by UDP.[4][5][6] Highly expressed in immune cells like neutrophils, the P2Y14 receptor is strongly implicated in inflammatory and immune responses, making it a compelling target for therapeutic intervention.[7][8][9] Progress in understanding its precise biological roles was historically hampered by the lack of selective, high-affinity antagonists.[7][9]

PPTN Mesylate: A High-Affinity, Competitive Antagonist of P2Y14

PPTN, a 4,7-disubstituted 2-naphthoic acid derivative, emerged as a potent and highly selective competitive antagonist of the P2Y14 receptor.[7][10] It exhibits an exceptionally high affinity for the P2Y14 receptor, with a dissociation constant (K₈) value of 434 pM.[9][10][11] The "mesylate" designation refers to its formulation as a salt of methanesulfonic acid, a common practice in pharmaceuticals to improve properties such as solubility and stability.[12][13]

The central challenge and absolute requirement for a tool compound like PPTN is to demonstrate its specificity. The following sections detail the rigorous experimental framework used to validate the selectivity of PPTN for P2Y14 against other P2Y receptor subtypes.

The Core of Selectivity Profiling: A Multi-Assay Approach

To robustly establish selectivity, a compound must be tested against a panel of related receptors. The absence of activity at these off-targets is as important as its potency at the intended target. For PPTN, this was achieved using a combination of functional assays in engineered cell lines and in primary cells that endogenously express the receptors.

Functional Assays in Recombinant Cell Systems: Isolating the Target

The most direct way to assess receptor-specific effects is to use host cell lines that do not endogenously express P2Y receptors and then engineer them to express a single, specific P2Y receptor subtype. This creates a clean, self-validating system where any observed activity can be directly attributed to the interaction between the compound and the expressed receptor.

  • Scientific Rationale: The P2Y14 receptor couples to the Gi signaling pathway, which inhibits adenylyl cyclase.[4] Therefore, a functional readout of P2Y14 activation is a decrease in intracellular cAMP levels. A competitive antagonist will block this effect.

  • Step-by-Step Protocol:

    • Cell Culture: C6 glioma cells, stably transfected to express the human P2Y14 receptor (P2Y14-C6), are cultured to confluence.

    • Assay Preparation: Cells are harvested and incubated in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Antagonist Incubation: Cells are pre-incubated with a range of PPTN concentrations.

    • Adenylyl Cyclase Stimulation: Forskolin is added to all wells (except the negative control) to directly stimulate adenylyl cyclase, generating a robust baseline of cAMP production.

    • Agonist Challenge: A P2Y14 agonist, such as UDP-glucose (e.g., at 1 µM), is added. In the absence of an antagonist, this will cause a measurable drop in the forskolin-stimulated cAMP levels.[7]

    • Detection: After incubation, the reaction is stopped, and intracellular cAMP levels are quantified using a suitable method, such as an AlphaScreen™ competitive immunoassay.[14]

  • Data Interpretation and Trustworthiness: The concentration-effect curve for UDP-glucose is shifted to the right in a concentration-dependent manner by PPTN. A Schild analysis of these shifts reveals a linear relationship with a slope near unity, which is the hallmark of competitive antagonism.[9] This analysis yields the K₈ value, a true measure of antagonist affinity.[7][9]

P2Y14_Signaling cluster_membrane Plasma Membrane P2Y14 P2Y14 Receptor Gi Gi Protein P2Y14->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits UDPG UDP-Glucose (Agonist) UDPG->P2Y14 Activates PPTN PPTN (Antagonist) PPTN->P2Y14 Blocks Forskolin Forskolin Forskolin->AC Stimulates

Caption: P2Y14 receptor signaling pathway leading to cAMP inhibition.

  • Scientific Rationale: To prove selectivity, PPTN must be shown to be inactive at other P2Y receptor subtypes. The P2Y₁, P2Y₂, P2Y₄, and P2Y₆ receptors are coupled to Gq, which activates phospholipase C and leads to a measurable increase in intracellular calcium ([Ca²⁺]i).[1][7]

  • Step-by-Step Protocol (Calcium Mobilization):

    • Cell Lines: Use 1321N1 human astrocytoma cells, each stably expressing one of the human Gq-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, or P2Y₁₁).

    • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

    • Assay: Place cells in a fluorometric imaging plate reader (FLIPR) or similar instrument.

    • Test for Antagonism: Add a high concentration of PPTN (e.g., 1 µM) and incubate. Then, challenge the cells with a subtype-selective agonist (e.g., 2MeSADP for P2Y₁, UTP for P2Y₂, UDP for P2Y₆).

    • Test for Agonism: In a separate experiment, add PPTN alone to see if it elicits any response.

    • Detection: Monitor for changes in fluorescence, which correspond to changes in [Ca²⁺]i.[15][16]

  • Data Interpretation and Trustworthiness: The key finding is a null result. PPTN, even at a concentration more than 2000-fold higher than its K₈ at P2Y14, exhibits no agonist activity on its own and does not inhibit the calcium mobilization induced by the respective agonists for P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, or P2Y₁₃ receptors.[7][9][10]

Gq_Signaling cluster_membrane Plasma Membrane P2Y_Gq P2Y Receptor (e.g., P2Y1, P2Y2, P2Y6) Gq Gq Protein P2Y_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Agonist Agonist (e.g., ADP, UTP, UDP) Agonist->P2Y_Gq Activates PPTN PPTN @ 1µM PPTN->P2Y_Gq No Effect Ca_Store ER Ca2+ Store

Caption: Gq-coupled P2Y receptor signaling pathway for calcium mobilization.

Validation in a Native System: The Neutrophil Chemotaxis Assay
  • Scientific Rationale: While recombinant systems are clean, it is crucial to confirm that the antagonist is effective on the native receptor in a physiologically relevant cell type and functional response. Human neutrophils and differentiated HL-60 promyelocytic leukemia cells endogenously express P2Y14, and its activation by UDP-glucose stimulates chemotaxis (directed cell migration).[7][10]

  • Step-by-Step Protocol:

    • Cell Preparation: Isolate fresh human neutrophils from whole blood or use HL-60 cells differentiated into a neutrophil-like phenotype.

    • Chemotaxis Setup: Use a multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

    • Loading:

      • Lower Wells: Add assay buffer containing the chemoattractant: either UDP-glucose (to test P2Y14) or a control chemoattractant like fMetLeuPhe (which acts via a different GPCR).

      • Upper Wells: Add the cell suspension, which has been pre-incubated with either vehicle or varying concentrations of PPTN.

    • Incubation: Allow cells to migrate through the membrane toward the chemoattractant for a set period.

    • Quantification: Count the number of cells that have successfully migrated to the lower chamber.

  • Data Interpretation and Trustworthiness: PPTN blocks the chemotaxis of neutrophils toward UDP-glucose with a potency consistent with its K₈ value determined in the recombinant assays.[7][9][10] Critically, PPTN has no effect on chemotaxis induced by fMetLeuPhe.[7][9] This self-validating control demonstrates that PPTN is not simply toxic to the cells or generally impairing their ability to move; its action is specific to the P2Y14 signaling pathway.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Chemotaxis Assay (Boyden Chamber) cluster_analysis Analysis N Isolate Neutrophils Incubate Pre-incubate cells with PPTN or Vehicle N->Incubate Assay Upper Chamber: Neutrophils + PPTN Porous Membrane Lower Chamber: Chemoattractant (UDP-Glucose or fMetLeuPhe) Incubate->Assay:f0 Quantify Incubate & Quantify Migrated Cells Assay:f1->Quantify Migration

Caption: Experimental workflow for the neutrophil chemotaxis assay.

Summary of Selectivity Data

The comprehensive profiling of PPTN across the P2Y receptor family provides a clear and unambiguous picture of its selectivity.

Receptor SubtypePrimary G-Protein CouplingAgonist Used for AssayPPTN Mesylate ActivityReference
P2Y14 Gi/o UDP-glucose Potent Antagonist (K₈ = 434 pM) [9][10]
P2Y1Gq/112MeSADPNo agonist or antagonist effect at 1 µM[7][9][10]
P2Y2Gq/11UTPNo agonist or antagonist effect at 1 µM[7][9][10]
P2Y4Gq/11UTPNo agonist or antagonist effect at 1 µM[7][9][10]
P2Y6Gq/11UDPNo agonist or antagonist effect at 1 µM[7][9][10]
P2Y11Gs, Gq/11ATPNo agonist or antagonist effect at 1 µM[7][9][10]
P2Y12Gi/o2MeSADPNo agonist or antagonist effect at 1 µM[7][9][10]
P2Y13Gi/o2MeSADPNo agonist or antagonist effect at 1 µM[7][9][10]

Conclusion

The evidence presented in this guide establishes PPTN mesylate as a chemical probe of the highest caliber for studying the P2Y14 receptor. Through a logical and rigorous series of experiments, its identity as a high-affinity, competitive, and, most importantly, highly selective antagonist has been confirmed. The use of isolated, recombinant receptor systems defines its molecular mechanism and affinity, while assays in native immune cells validate its efficacy in a relevant physiological context. This selectivity makes PPTN an indispensable tool for researchers to dissect the specific roles of the P2Y14 receptor in health and disease, paving the way for future therapeutic developments.

References

  • A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. National Institutes of Health. [Link]

  • Pharmacological characterization of P2Y receptor subtypes – an update. National Institutes of Health. [Link]

  • Signalling and pharmacological properties of the P2Y14 receptor. National Institutes of Health. [Link]

  • A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. PubMed. [Link]

  • P2RY14 Gene - P2Y14 Protein. GeneCards. [Link]

  • P2Y receptor. Wikipedia. [Link]

  • P2Y 14 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • P2Y receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • P2RY14. Wikipedia. [Link]

  • Mesylate. Wikipedia. [Link]

  • Mesylate – Knowledge and References. Taylor & Francis. [Link]

  • Ca2+ signalling by P2Y receptors in cultured rat aortic smooth muscle cells. National Institutes of Health. [Link]

  • ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes). PubMed. [Link]

Sources

Methodological & Application

Application Note: Investigating Immune Cell Function with PPTN Mesylate (P2Y14 Antagonist)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

PPTN Mesylate is the salt form of 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid, a highly potent and selective competitive antagonist of the P2Y14 receptor . The P2Y14 receptor is a G-protein coupled receptor (GPCR) activated by UDP-glucose and UDP-galactose, playing a critical role in the immune response, specifically in the recruitment and migration of neutrophils, mast cells, and other myeloid lineage cells.

This guide provides a standardized framework for using PPTN Mesylate to interrogate P2Y14-mediated immune signaling. Unlike generic protocols, this document focuses on the specific physicochemical properties of the mesylate salt to ensure maximum bioavailability and assay reproducibility.

Key Compound Properties
PropertyDetail
Target P2Y14 Receptor (Gi/o-coupled)
Mechanism Competitive Antagonist (Orthosteric)
IC50 / Kb ~434 pM (Kb); 1–4 nM (IC50 in chemotaxis)
Selectivity >10,000-fold selective over P2Y1, 2, 4, 6, 11, 12, 13
Solubility Soluble in DMSO (>10 mM); Aqueous solubility improved via Mesylate salt but requires organic co-solvent for stock.[1]

Mechanism of Action

PPTN Mesylate functions by occupying the orthosteric binding site of the P2Y14 receptor, preventing the binding of its endogenous ligands, UDP-glucose and UDP-galactose. Under physiological conditions, P2Y14 activation couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase (decreasing cAMP) and the mobilization of intracellular calcium (Ca2+), which drives cytoskeletal rearrangement and chemotaxis.

Signaling Pathway Visualization[2]

P2Y14_Pathway UDP_G UDP-Glucose (Endogenous Ligand) P2Y14 P2Y14 Receptor (GPCR) UDP_G->P2Y14 Activates PPTN PPTN Mesylate (Antagonist) PPTN->P2Y14 Blocks Gi Gαi/o Protein P2Y14->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC PLCβ Gi->PLC Activates (Gβγ) cAMP cAMP Levels AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca2+ Mobilization IP3->Ca Releases Actin Actin Polymerization Ca->Actin Triggers Chemotaxis Chemotaxis / Migration Actin->Chemotaxis Drives

Figure 1: P2Y14 signaling cascade. PPTN Mesylate competitively blocks UDP-Glucose binding, preventing Gi-mediated calcium flux and chemotaxis.

Preparation and Handling

The mesylate salt improves the compound's physicochemical profile, but improper handling can lead to precipitation in aqueous buffers.

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO) is the required solvent for the primary stock.

  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: Molecular Weight of PPTN (free base) ≈ 557.5 g/mol . Check the specific batch CoA for the Mesylate salt MW (typically ~653.6 g/mol ).

    • Example: Dissolve 6.54 mg of PPTN Mesylate in 1 mL of anhydrous DMSO.

  • Storage: Aliquot into light-protective (amber) vials. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Working Solution (Day of Assay)
  • Thaw the DMSO stock at room temperature. Vortex until fully dissolved.[2]

  • Serial Dilution: Perform intermediate dilutions in DMSO first (e.g., 1000x the final concentration).

  • Final Dilution: Dilute the intermediate stock 1:1000 into the assay buffer (e.g., HBSS + 0.1% BSA) to achieve the final working concentration (e.g., 10 µM stock → 10 nM final).

    • Critical Control: Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity masking the immune response.

Protocol: Neutrophil Chemotaxis Assay (Gold Standard)

This assay quantifies the ability of PPTN Mesylate to inhibit UDP-glucose-induced migration of neutrophils.

Materials
  • Cells: Freshly isolated human neutrophils (via Ficoll-Paque/Dextran sedimentation) or differentiated HL-60 cells (dHL-60).

  • Chemoattractant: UDP-glucose (10 µM – 100 µM).

  • Inhibitor: PPTN Mesylate (0.1 nM – 1 µM).

  • Chamber: Transwell plates (3 µm pore size for neutrophils; 5 µm for dHL-60) or modified Boyden chamber.

  • Buffer: HBSS (with Ca2+/Mg2+) + 0.1% BSA (Fatty-acid free).

Experimental Workflow

Chemotaxis_Workflow Isolation Neutrophil Isolation (Ficoll/Dextran) PreInc Pre-Incubation (37°C, 30 min) Cells + PPTN Mesylate Isolation->PreInc 1x10^6 cells/mL Assembly Chamber Assembly Lower: UDP-Glucose Upper: Cells + PPTN PreInc->Assembly Load Upper Migration Migration Period (37°C, 5% CO2, 45-60 min) Assembly->Migration Quant Quantification (ATP Luminescence / Counting) Migration->Quant

Figure 2: Step-by-step workflow for the P2Y14 antagonist chemotaxis assay.

Step-by-Step Procedure
  • Cell Preparation: Resuspend isolated neutrophils at

    
     cells/mL in Assay Buffer.
    
  • Inhibitor Pre-treatment: Divide cells into aliquots. Add PPTN Mesylate at varying concentrations (e.g., 0, 1, 10, 100 nM).

    • Control: Vehicle control (0.1% DMSO).

    • Incubate: 20–30 minutes at 37°C.

  • Chemoattractant Setup: Add 600 µL of Assay Buffer containing 100 µM UDP-glucose to the lower chambers of the Transwell plate.

    • Negative Control: Buffer only (random migration).

    • Positive Control:[3] fMLP (10 nM) – Note: PPTN should NOT inhibit fMLP migration, proving selectivity.

  • Cell Loading: Add 100 µL of the pre-treated cell suspension to the upper inserts.

  • Migration: Incubate for 45–60 minutes at 37°C in a 5% CO2 humidified incubator.

  • Quantification:

    • Remove the upper inserts.[4]

    • Quantify cells in the lower chamber using an ATP-based luminescence assay (e.g., CellTiter-Glo) or direct counting via hemocytometer.

  • Data Analysis: Calculate the Chemotactic Index (Migrated Cells to Ligand / Migrated Cells to Buffer).

Expected Results
  • UDP-Glucose (100 µM): Should induce a 2-5 fold increase in migration over buffer control.

  • PPTN Mesylate: Should dose-dependently inhibit this migration.[5]

    • IC50: Expect ~1–5 nM.

    • Complete Block: >100 nM should reduce migration to baseline levels.

In Vivo Application Guidelines

Note: While PPTN is a potent in vitro probe, its in vivo pharmacokinetic (PK) profile requires careful optimization. The following is a guideline for investigative studies in mice (e.g., asthma or peritonitis models).

ParameterGuideline
Route Intraperitoneal (i.p.) or Subcutaneous (s.c.)[6]
Dose Range 1 – 10 mg/kg (Start with 5 mg/kg for pilot)
Vehicle 5% DMSO + 5% Tween-80 + 90% Saline (or PBS)
Timing Administer 30–60 minutes prior to inflammatory challenge.
Frequency Once daily (QD) or Twice daily (BID) depending on clearance (half-life is relatively short in rodents).

Critical Consideration: For chronic models, ensure the vehicle control matches the exact DMSO/Tween percentage, as these excipients can be mildly irritating and pro-inflammatory themselves.

Troubleshooting & Best Practices

  • Loss of Activity: P2Y14 receptors can desensitize rapidly. Ensure cells are handled gently and kept at room temperature (not on ice) if using neutrophils, as cold shock can activate them prematurely.

  • Precipitation: If PPTN Mesylate precipitates upon addition to the buffer, ensure the intermediate dilution step (in DMSO) is performed. Do not add 10 mM DMSO stock directly to cold buffer.

  • Specificity Check: Always run a parallel control with fMLP or IL-8 . If PPTN inhibits these, the concentration is too high, and off-target toxicity is occurring.

References

  • Barrett, M. O., et al. (2013). "A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils." Molecular Pharmacology, 84(4), 545–558.

  • Gauthier, J. Y., et al. (2011). "The identification of 4,7-disubstituted naphthoic acid derivatives as novel P2Y14 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 21(18), 5270–5273.

  • Lazarowski, E. R., et al. (2015). "UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation." Purinergic Signalling, 11(4), 477–487.

  • Sesma, J. I., et al. (2012). "UDP-glucose promotes neutrophil recruitment in the lung." Purinergic Signalling, 8(4), 629–636.

Sources

Technical Guide: Storage, Handling, and Experimental Protocols for PPTN Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with PPTN Mesylate , a high-affinity, selective antagonist of the P2Y14 receptor.

Executive Summary

PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) is a potent, competitive antagonist of the P2Y14 receptor (


 pM).[1][2][3] It is a critical tool for interrogating purinergic signaling in immune response, particularly neutrophil chemotaxis and inflammation.

While the hydrochloride (HCl) salt is the most commercially common form, the Mesylate (methanesulfonate) salt is often utilized in drug development to improve aqueous solubility or bioavailability. This guide addresses the specific handling requirements for the Mesylate salt, emphasizing its potential hygroscopicity and the necessity for precise molarity adjustments during reconstitution.

Physicochemical Profile & Salt Correction

Researchers must correct for the molecular weight difference between the free base, HCl, and Mesylate forms to ensure accurate dosing.

Table 1: Comparative Physicochemical Properties
PropertyPPTN (Free Base)PPTN Hydrochloride (HCl)PPTN Mesylate (Target)
Formula



MW ( g/mol ) ~475.5~511.96~571.6 (Est. 1:1 Salt)
Solubility (DMSO) ModerateHigh (~10-25 mg/mL)High (>25 mg/mL)
Solubility (Water) InsolubleLowImproved (pH dependent)
Appearance White/Beige SolidWhite SolidWhite/Off-white Crystalline

Critical Calculation: To prepare a 10 mM stock solution of PPTN Mesylate:



Example: To make 1 mL of 10 mM stock, dissolve 5.72 mg  of PPTN Mesylate in 1 mL DMSO. (Do not use the HCl mass of 5.12 mg).

Storage & Stability Protocols

Mesylate salts are frequently hygroscopic (water-absorbing). Improper storage will lead to hydrolysis or concentration errors due to water weight.

Solid State Storage
  • Temperature: -20°C is standard; -80°C is preferred for long-term (>1 year).

  • Desiccation: Store the vial inside a secondary sealed container (e.g., a 50 mL Falcon tube) containing active desiccant packets (silica gel).

  • Light Protection: Protect from direct light; wrap vials in aluminum foil if not amber-colored.

Solution Storage (Stock)[3][7][8][9]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Avoid water for stock solutions to prevent hydrolysis.

  • Condition: Aliquot into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Stability:

    • -80°C: Stable for 6 months.[2]

    • -20°C: Stable for 1 month.

    • 4°C/RT: Use immediately; do not store.

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Objective: Create a stable master stock for in vitro dilution.

  • Equilibration: Allow the product vial to warm to Room Temperature (RT) inside the desiccator before opening. Failure to do this causes condensation to form on the cold powder, degrading the mesylate salt.

  • Weighing: Weigh the calculated amount of PPTN Mesylate (e.g., 5.72 mg) in a microbalance.

  • Solubilization: Add 1 mL of anhydrous DMSO . Vortex for 30–60 seconds until the solution is perfectly clear.

  • Verification: Centrifuge briefly (10,000 x g, 1 min) to ensure no undissolved particulate remains.

  • Aliquot: Dispense into light-protective PCR tubes or amber vials. Snap-freeze in liquid nitrogen or dry ice before placing in -80°C.

Protocol B: In Vivo Vehicle Formulation

PPTN is hydrophobic. Direct injection of DMSO stock into saline will cause immediate precipitation. Use a co-solvent system or cyclodextrin complexing.[4]

Option 1: SBE-β-Cyclodextrin (Preferred for IP/IV)

  • Vehicle: 20% Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in Saline.[2]

  • Method:

    • Prepare 20% SBE-β-CD in 0.9% Saline; filter sterilize (0.22 µm).

    • Add 10% volume of PPTN DMSO stock to 90% volume of SBE-β-CD vehicle.

    • Example: For 1 mL working solution: Mix 100 µL of 12.5 mg/mL PPTN Stock + 900 µL of 20% SBE-β-CD.

    • Result: Clear solution (micellar suspension).

Option 2: PEG/Tween (Alternative)

  • Formula: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Method: Add solvents in order : DMSO (with drug)

    
     PEG300 
    
    
    
    Tween-80
    
    
    Saline.[2] Vortex thoroughly between each addition.

Visualization of Workflows

Diagram 1: Handling & Reconstitution Workflow

This flowchart outlines the critical decision points to prevent compound degradation.

PPTN_Handling Start PPTN Mesylate (Solid) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Moisture Weigh Weigh & Calculate MW (Use Mesylate MW ~572) Equilibrate->Weigh Solvent Dissolve in Anhydrous DMSO (Target: 10-25 mM) Weigh->Solvent Check Check Clarity (Vortex/Sonicate) Solvent->Check Aliquot Aliquot (Single Use) Check->Aliquot Precip Cloudy? Check->Precip Freeze Store at -80°C Aliquot->Freeze Precip->Solvent Sonicate (Max 40°C)

Caption: Step-by-step workflow for the reconstitution of PPTN Mesylate, emphasizing moisture control and visual inspection.

Diagram 2: P2Y14 Signaling & PPTN Mechanism

Understanding the pathway is crucial for designing validation assays (e.g., cAMP or Chemotaxis).

P2Y14_Pathway UDP_G UDP-Glucose (Agonist) Receptor P2Y14 Receptor (Gi/o Coupled) UDP_G->Receptor Activates PPTN PPTN Mesylate (Antagonist) PPTN->Receptor Blocks (IC50 ~1nM) Chemotaxis Neutrophil Chemotaxis PPTN->Chemotaxis Prevents AC Adenylyl Cyclase Receptor->AC Inhibits (Gi) Calcium Ca2+ Mobilization Receptor->Calcium PLC-beta (minor) Receptor->Chemotaxis Promotes cAMP cAMP Levels AC->cAMP Decreases

Caption: Mechanism of Action: PPTN blocks UDP-Glucose binding to P2Y14, preventing Gi-mediated cAMP inhibition and neutrophil chemotaxis.[1][5][6]

Biological Application Notes

In Vitro Assays (Cell Culture)[1]
  • Vehicle Control: Always run a "DMSO-only" control. Final DMSO concentration in cell culture media should be <0.1% .

  • Potency Check: PPTN is highly potent (

    
     nM).[5]
    
    • Range: Test concentrations from 0.1 nM to 1 µM.

    • Selectivity: At 1 µM, PPTN shows no activity at other P2Y receptors (P2Y1, P2Y2, P2Y12, etc.), making it an excellent probe for specificity.[1][3]

  • Incubation: Pre-incubate cells with PPTN for 15–30 minutes before adding the agonist (UDP-Glucose) to ensure receptor occupancy.

Safety & EHS
  • Hazards: Treat as a potent bioactive compound. Wear nitrile gloves, lab coat, and safety glasses.

  • Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain.

  • MSDS Note: While specific toxicity data for the Mesylate salt may be limited, follow the MSDS for PPTN (free acid/HCl) as a baseline (often classified as "Caution: Substance not fully tested").

References

  • MedChemExpress. PPTN Hydrochloride Product Datasheet & Handling. Retrieved from

  • Tocris Bioscience. PPTN Hydrochloride: P2Y14 Antagonist Technical Data. Retrieved from

  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils.[1][6] Molecular Pharmacology. Retrieved from

  • National Institutes of Health (NIH). PPTN as a Selective P2Y14 Receptor Antagonist. NIH Technology Transfer. Retrieved from

  • Sigma-Aldrich. Inhibitor Preparation and Handling Guide. Retrieved from

Sources

Application Notes and Protocols for Studying the Effects of SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting SHP2 in Drug Discovery

Src homology region 2-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell signaling downstream of multiple receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is fundamental in regulating cell growth, differentiation, and survival.[1][2] Dysregulation of SHP2 activity, often due to somatic mutations in the PTPN11 gene, has been implicated in the pathogenesis of various human cancers, including juvenile myelomonocytic leukemia, breast cancer, lung cancer, and hepatocellular carcinoma.[1]

SHP2 acts as a positive regulator of the MAPK pathway. Upon growth factor binding to an RTK, SHP2 is recruited to the activated receptor complex where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade. This central role in a critical oncogenic pathway has made SHP2 a compelling target for therapeutic intervention. The development of allosteric SHP2 inhibitors, which lock the protein in an auto-inhibited conformation, has shown significant promise in preclinical models and is an active area of clinical investigation.[1][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental models and protocols used to study the effects of SHP2 inhibitors. The following sections will detail both in vitro and in vivo methodologies to characterize the mechanism of action, cellular effects, and therapeutic efficacy of novel SHP2-targeting compounds.

Visualizing the Central Role of SHP2 in RTK Signaling

To understand the mechanism of SHP2 inhibitors, it is crucial to visualize its position within the canonical RTK signaling pathway. The following diagram illustrates how SHP2 facilitates the activation of the MAPK cascade.

SHP2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruitment SHP2 SHP2 RTK->SHP2 Recruitment & Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS GDP -> GTP SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_Inhibitor SHP2 Inhibitor SHP2_Inhibitor->SHP2 Ligand Growth Factor Ligand->RTK Activation

Caption: SHP2's role in the MAPK signaling pathway.

In Vitro Models for Assessing SHP2 Inhibitor Activity

A tiered approach, starting with cell-free biochemical assays and progressing to cell-based models, is essential for the initial characterization of SHP2 inhibitors.

Biochemical Assays: Direct Measurement of SHP2 Inhibition

The initial step in evaluating a potential SHP2 inhibitor is to determine its direct effect on the enzymatic activity of purified SHP2 protein. This is crucial for confirming target engagement and determining the potency of the compound.

  • Rationale: A cell-free system allows for the precise measurement of the inhibitor's interaction with its target without the complexities of a cellular environment. This provides a clean IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[5]

  • Methodology: A common method is a fluorescence-based enzyme assay.[6] Recombinant SHP2 protein is incubated with a fluorogenic phosphatase substrate in the presence of varying concentrations of the inhibitor. The enzymatic cleavage of the substrate by SHP2 results in a fluorescent signal that can be quantified. A decrease in fluorescence intensity corresponds to the inhibition of SHP2 activity.

Table 1: Example Data from a Biochemical SHP2 Inhibition Assay

Inhibitor Concentration (nM)% SHP2 Activity
0.198.5
192.3
1075.1
10050.2
100015.8
100005.1
Cellular Target Engagement: Confirming a Hit in a Biological Context

Once a compound has demonstrated direct inhibition of SHP2 in a biochemical assay, the next critical step is to confirm that it can engage its target within a living cell.[7] Cellular target engagement assays provide evidence that the compound is cell-permeable and can bind to SHP2 in its native environment.[8]

  • Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid efflux. Cellular target engagement assays bridge this gap.[7]

  • Methodology: The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to assess target engagement.[8] This technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. Cells are treated with the SHP2 inhibitor, followed by heating to a specific temperature. The amount of soluble, non-denatured SHP2 remaining is then quantified, typically by Western blotting. An effective inhibitor will result in a higher amount of soluble SHP2 at elevated temperatures compared to untreated cells.

Cell Viability and Proliferation Assays: Gauging the Phenotypic Response

The ultimate goal of an anti-cancer agent is to inhibit the growth and proliferation of tumor cells.[9] Cell viability and proliferation assays are fundamental for determining the cytostatic or cytotoxic effects of an SHP2 inhibitor.[10][11]

  • Rationale: These assays provide a direct measure of the inhibitor's impact on cancer cell survival and growth.[9] They are essential for determining the effective dose range and for comparing the potency of different compounds.

  • Methodology: A variety of assays can be employed, with the choice often depending on the specific research question and cell type.

    • Metabolic Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.

    • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.

    • Colony Formation Assay: This long-term assay assesses the ability of single cells to undergo sufficient divisions to form a colony. It provides a measure of the inhibitor's effect on the reproductive integrity of the cells.[12]

Protocol: Cell Viability Assessment using a WST-1 Assay

  • Cell Seeding: Seed cancer cells (e.g., KYSE-520, a human esophageal squamous cell carcinoma line with PTPN11 amplification) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the SHP2 inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the samples at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Signaling Pathway Analysis: Elucidating the Mechanism of Action

To confirm that the observed effects on cell viability are due to the inhibition of the intended signaling pathway, it is essential to analyze the phosphorylation status of key downstream effector proteins.[2][13]

  • Rationale: SHP2 inhibitors are expected to decrease signaling through the MAPK pathway.[1] Measuring the phosphorylation levels of proteins such as ERK provides direct evidence of on-target pathway modulation.[13]

  • Methodology: Western blotting is the most common technique for this analysis.[14][15]

Protocol: Western Blot Analysis of p-ERK Levels

  • Cell Treatment and Lysis: Treat cells with the SHP2 inhibitor at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of the p-ERK antibodies and reprobed with an antibody against total ERK.[13]

Protein-Protein Interaction Analysis: Investigating Upstream Effects

SHP2's function is dependent on its interaction with other proteins.[16] Investigating how an inhibitor affects these interactions can provide deeper mechanistic insights.

  • Rationale: Co-immunoprecipitation (Co-IP) can be used to determine if an SHP2 inhibitor disrupts the interaction of SHP2 with its upstream binding partners, such as activated RTKs or scaffolding proteins like GAB1.[16][17][18]

  • Methodology: In a Co-IP experiment, an antibody against a specific protein (the "bait") is used to pull down that protein from a cell lysate, along with any proteins that are bound to it (the "prey").[19][20] The presence of the prey protein is then detected by Western blotting.

Protocol: Co-Immunoprecipitation of SHP2 and an Activated RTK

  • Cell Stimulation and Lysis: Treat cells with a growth factor to activate the RTK of interest, in the presence or absence of the SHP2 inhibitor. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the activated RTK.

    • Add protein A/G-conjugated beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against SHP2. A decrease in the amount of SHP2 co-immunoprecipitated with the RTK in the presence of the inhibitor would suggest that the inhibitor disrupts this interaction.

In Vivo Models for Efficacy and Pharmacodynamic Studies

After thorough in vitro characterization, promising SHP2 inhibitors should be evaluated in animal models to assess their therapeutic efficacy, tolerability, and pharmacodynamic effects.[21]

Tumor Xenograft Models: Assessing Anti-Tumor Efficacy

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for preclinical evaluation of anti-cancer agents.[22][23][24][25]

  • Rationale: These models allow for the assessment of an inhibitor's ability to control tumor growth in a living organism, providing crucial information on efficacy and dosing schedules.

  • Methodology:

    • Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known genetic backgrounds (e.g., KRAS-mutant or EGFR-driven) are injected subcutaneously into immunodeficient mice.[12]

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.[24][26]

Protocol: Subcutaneous Tumor Xenograft Study

  • Cell Implantation: Inject a suspension of cancer cells (e.g., 1-10 million cells) mixed with Matrigel subcutaneously into the flank of immunodeficient mice.[23]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the SHP2 inhibitor and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for analysis of downstream signaling pathway modulation (e.g., p-ERK levels by Western blot or immunohistochemistry).

Table 2: Example Data from a Xenograft Study

Treatment GroupAverage Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition
Vehicle Control1500-
SHP2 Inhibitor (10 mg/kg)80046.7
SHP2 Inhibitor (30 mg/kg)45070.0

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for the preclinical evaluation of an SHP2 inhibitor.

SHP2_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (IC50 Determination) CETSA Cellular Target Engagement (CETSA) Biochemical->CETSA Viability Cell Viability Assays (IC50 in Cells) CETSA->Viability Signaling Signaling Pathway Analysis (Western Blot for p-ERK) Viability->Signaling CoIP Protein-Protein Interaction (Co-IP) Signaling->CoIP Xenograft Tumor Xenograft Model (Efficacy Assessment) CoIP->Xenograft Lead Candidate Selection PD_Analysis Pharmacodynamic Analysis (Tumor p-ERK) Xenograft->PD_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: PPTN Mesylate Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: PPTN Mesylate (High-affinity P2Y14 antagonist) Classification: Quinazoline derivative / GPCR Antagonist Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Compound Profile

User Advisory: You are likely working with a custom or specific salt form (Mesylate) of the standard P2Y14 antagonist, PPTN (often supplied as Hydrochloride). While Mesylate salts are engineered to improve solubility compared to free bases, the core pharmacophore of PPTN is a highly hydrophobic quinazoline scaffold.

The Golden Rule: Treat PPTN Mesylate as a hydrophobic compound . It will dissolve readily in organic solvents (DMSO) but will precipitate immediately if introduced directly into aqueous buffers (PBS, media) without a stabilizing intermediate or co-solvent system.[1]

Physicochemical Reference Data (Based on Pharmacophore)
ParameterValue / CharacteristicNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility > 50 mg/mL (approx. 100 mM)
Secondary Solvent Ethanol Moderate (~10-20 mg/mL).[1] Less stable than DMSO.
Aqueous Solubility Negligible (< 0.1 mg/mL)Do not attempt to dissolve powder directly in water/PBS.[1]
Molecular Weight Check your CoAPPTN HCl is ~512 g/mol .[1] PPTN Mesylate will be approx. 571.6 g/mol .[1]
Storage (Stock) -20°C or -80°CStore in DMSO. Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides (Q&A Format)

Issue 1: "My compound precipitates immediately when I add the DMSO stock to my cell culture media."

Diagnosis: This is "Solvent Shock." You are likely adding a high-concentration DMSO stock (e.g., 100 mM) directly into a static volume of aqueous media. The local concentration of PPTN exceeds its solubility limit before it can disperse, causing irreversible aggregation.

Solution: The "Step-Down" Dilution Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step for high concentrations.

  • Prepare an Intermediate Stock: Dilute your primary stock (e.g., 10 mM) 10-fold into a compatible solvent or a 1:1 mix of DMSO:PBS if the concentration allows, or simply use a lower concentration DMSO stock.

  • Agitation is Key: Never add the drug to a static tube. Vortex the media while slowly piping the drug solution into the vortex vortex.

  • Warm the Media: Cold media decreases kinetic solubility. Ensure your media is at 37°C before adding the drug.

Issue 2: "I need to dose mice/rats. Can I just use 5% DMSO in Saline?"

Diagnosis: Unlikely to succeed. For hydrophobic quinazolines like PPTN, a simple DMSO/Saline mixture often leads to precipitation in the syringe or the peritoneal cavity, leading to poor bioavailability and inconsistent data.

Solution: The "Universal" Hydrophobic Vehicle Use a co-solvent system to encapsulate the drug.

  • Recommended Formulation:

    • 10% DMSO (Solubilizer)[1][2][3]

    • 40% PEG300 or PEG400 (Stabilizer)[1]

    • 5% Tween 80 (Surfactant/Emulsifier)[1][2]

    • 45% Saline (Diluent)[1][2]

  • Mixing Order (Critical):

    • Dissolve PPTN Mesylate powder completely in DMSO .

    • Add PEG300 and vortex until clear.

    • Add Tween 80 and vortex.

    • Add Saline last in small aliquots, vortexing continuously.

Issue 3: "The powder is sticking to the weigh boat or looks static-charged."

Diagnosis: PPTN salts can be hygroscopic and electrostatic.

Solution:

  • Do not weigh small amounts (< 1 mg) directly. [1]

  • Instead, add a calculated volume of DMSO directly to the manufacturer's vial to create a "Master Stock" (e.g., 10 mM or 50 mM).

  • Calculate the volume based on the specific mass listed on the vial label (or Certificate of Analysis), rather than re-weighing.

Visual Workflows

Figure 1: Optimal Solvation & Dilution Workflow

This flowchart illustrates the correct path from powder to assay, preventing common "crash-out" events.

PPTN_Workflow Powder PPTN Mesylate Powder (Store -20°C) DMSO_Stock Primary Stock (100% DMSO, 10-50 mM) Powder->DMSO_Stock Add DMSO Check_Clear Is Solution Clear? DMSO_Stock->Check_Clear Sonicate Sonicate (40°C bath) 10-15 mins Check_Clear->Sonicate No (Cloudy) InVitro In Vitro (Cells/Enzymes) Check_Clear->InVitro Yes InVivo In Vivo (Animal Dosing) Check_Clear->InVivo Yes Sonicate->Check_Clear Serial_Dil Intermediate Dilution (Media/Buffer + 0.1% DMSO) InVitro->Serial_Dil Stepwise Dilution Vehicle_Prep Complex Vehicle Prep (DMSO -> PEG -> Tween -> Saline) InVivo->Vehicle_Prep Sequential Addition Assay Final Assay Readout Serial_Dil->Assay Vehicle_Prep->Assay

Caption: Step-by-step solvation logic. Note the requirement for sonication if cloudiness persists and the divergence between in vitro (media dilution) and in vivo (complex vehicle) preparation.[1]

Figure 2: Troubleshooting Logic Tree (Precipitation)

Use this decision tree if you observe precipitation during your experiment.

Troubleshooting_Tree Start Precipitation Observed? Solvent Is Primary Solvent DMSO? Start->Solvent Yes Conc Is Final Conc > 100 µM? Solvent->Conc Yes Fix_Solvent Switch to DMSO. Water/Ethanol are insufficient. Solvent->Fix_Solvent No (Used Water) Temp Is Buffer Cold (4°C)? Conc->Temp No Fix_Conc Exceeds Solubility Limit. Reduce Conc or use Cyclodextrin. Conc->Fix_Conc Yes Fix_Temp Warm Buffer to 37°C. Kinetic solubility issue. Temp->Fix_Temp Yes Success Solution Stable Temp->Success No

Caption: Diagnostic logic for identifying the root cause of PPTN precipitation events.

Scientific Validation & Mechanisms

Why does PPTN precipitate?

PPTN is a competitive antagonist with a rigid chemical structure comprising a quinazoline core and phenyl rings [1, 5]. This structure provides high affinity for the P2Y14 receptor (Kb = 434 pM) [2], but the lack of polar "handles" makes it thermodynamically unfavorable in water. The Mesylate counter-ion aids in initial dissolution but dissociates in high-volume aqueous buffers, leaving the hydrophobic parent molecule to aggregate.

Mechanism of Action Verification

To ensure your solubilized PPTN is active, you can validate it using a standard chemotaxis assay. PPTN should inhibit UDP-glucose-induced chemotaxis in HL-60 cells with an IC50 of approximately 1-4 nM [3, 4].[1] If you do not see inhibition, the compound may have precipitated out of solution (lowering the effective concentration) or degraded due to improper storage (DMSO stocks should be kept anhydrous).

References

  • Tocris Bioscience. PPTN hydrochloride Product Datasheet.[1] (Solubility Data: DMSO 100 mM).[1][4] Link[1]

  • MedChemExpress. PPTN Hydrochloride: P2Y14 Receptor Antagonist.[1] (Protocol for In Vivo Formulation).[1] Link

  • Barrett, M. O., et al. (2013).[4] "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils."[1][4][5][6] Molecular Pharmacology, 84(1), 41-49.[5] Link

  • Cayman Chemical. PPTN (hydrochloride) Product Information.Link[1]

  • National Institutes of Health (NIH). PubChem Compound Summary for PPTN.Link[1]

Sources

Technical Support Center: Optimizing PPTN Mesylate Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to In Vivo Dosing

Welcome to the technical support center for PPTN Mesylate. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical guidance necessary to successfully design and execute your preclinical studies. This is not a rigid manual, but a dynamic guide designed to address the real-world challenges researchers face when optimizing the dosage of a novel therapeutic in animal models.

For the purpose of this guide, we will define PPTN Mesylate as a potent, selective, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) targeting the Platelet-Derived Growth Factor Receptor (PDGFR) family (PDGFRα and PDGFRβ). Its mechanism of action is centered on inhibiting the autophosphorylation of these receptors, thereby blocking downstream signaling pathways crucial for cell proliferation and migration.[1][2] The mesylate salt form is utilized to enhance solubility and bioavailability.[3]

Part 1: Foundational FAQs - Getting Started with PPTN Mesylate

This section addresses the most common initial questions regarding the use of PPTN Mesylate in preclinical research.

Q1: What is the primary mechanism of action for PPTN Mesylate and why is it important for my experimental design?

A1: PPTN Mesylate is an ATP-competitive inhibitor that targets the intracellular kinase domain of PDGFRα and PDGFRβ.[1] In many pathological conditions, such as certain cancers and fibrotic diseases, these receptors are overactive, leading to uncontrolled cell growth and migration.[2][4] By blocking the receptor's ability to phosphorylate, PPTN Mesylate effectively shuts down key downstream cascades, including the MAPK/ERK and PI3K/Akt pathways.

  • Causality Insight: Understanding this mechanism is critical because it dictates your choice of pharmacodynamic (PD) markers. To confirm the drug is hitting its target in your animal model, you should plan to assess the phosphorylation status of PDGFR and key downstream proteins (e.g., p-ERK, p-Akt) in your tumor or tissue samples. This provides a direct link between drug exposure and biological effect.

PDGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFRα/β RAS RAS PDGFR->RAS Activates PI3K PI3K PDGFR->PI3K Activates PDGF PDGF Ligand PDGF->PDGFR Binds & Dimerizes PPTN PPTN Mesylate PPTN->PDGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: PDGFR signaling pathway and point of inhibition by PPTN Mesylate.

Q2: Which animal models are most appropriate for testing a PDGFR inhibitor like PPTN Mesylate?

A2: The choice of model is entirely dependent on your research question.

  • Oncology: Xenograft models using human cancer cell lines with known PDGFR mutations or overexpression (e.g., certain glioblastomas, gastrointestinal stromal tumors [GIST]) are common.[5][6] Patient-derived xenograft (PDX) models can offer higher translational relevance.

  • Fibrosis: Bleomycin-induced lung fibrosis in mice is a standard model where PDGFR signaling is a key driver of the fibrotic process.[7]

  • Angiogenesis: Matrigel plug assays or tumor models where angiogenesis is critical (e.g., renal cell carcinoma models) can be used to evaluate the anti-angiogenic effects of inhibiting PDGFR on endothelial cells.[8][9]

Q3: How do I prepare and administer PPTN Mesylate?

A3: PPTN Mesylate is an orally bioavailable compound. For rodent studies, administration via oral gavage is standard.

  • Vehicle Selection: A common starting point for TKIs is a suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Crucially, you must always run a vehicle-only control group to ensure that any observed effects (or toxicity) are not due to the administration vehicle itself.

  • Preparation: The compound is typically prepared as a homogenous suspension daily before administration. Sonication may be required to ensure uniform particle size. Do not prepare large batches and store for extended periods unless stability in the vehicle has been formally validated.

Part 2: The Core Task - Dosage Optimization and Experimental Design

Optimizing dosage is a balancing act between achieving therapeutic efficacy and avoiding unacceptable toxicity.[10][11] The primary goal is to identify a dose and schedule that provides sufficient target engagement in the tissue of interest without causing severe adverse effects that could compromise the study.

Q4: How do I determine a starting dose for my first in vivo efficacy study?

A4: Never guess. A systematic approach is required.

  • Literature Review (Proxy Compounds): Since PPTN Mesylate is novel, search for published in vivo studies on other PDGFR inhibitors (e.g., imatinib, sunitinib, sorafenib).[8][12][13] Note the doses used in the specific animal model (e.g., mouse, rat) and the reported efficacy and toxicity. This provides a scientifically grounded starting range.

  • In Vitro Data: Your in vitro IC50 or EC50 values are a guide. The in vivo dose should achieve plasma concentrations several-fold higher than the in vitro IC50 for a sustained period. Pharmacokinetic (PK) studies are essential to establish this relationship.

  • Maximum Tolerated Dose (MTD) Study: Before any large-scale efficacy experiment, a pilot MTD study is mandatory. This establishes the upper limit of dosing and informs the dose levels for your main study.

Q5: What is a Maximum Tolerated Dose (MTD) study and how do I conduct one?

A5: An MTD study is a short-term experiment (typically 7-14 days) designed to find the highest dose of a drug that can be given without causing unacceptable toxicity or animal morbidity.[12]

  • Self-Validating Principle: The MTD is defined by clear, pre-determined endpoints. Common toxicity indicators include >20% body weight loss, severe lethargy, ruffled fur, and other signs of distress. By establishing these endpoints beforehand, the experiment validates itself; the MTD is the highest dose that does not trigger these endpoints.

Protocol: Abbreviated MTD Study for PPTN Mesylate in Mice
  • Animal Selection: Use the same strain, sex, and age of mice as planned for your efficacy study (e.g., 8-week-old female athymic nude mice). Use a small number of animals per group (n=3-5).

  • Dose Selection: Based on your literature review of proxy TKIs, select 3-5 dose levels. It's often effective to use a dose-doubling strategy (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). Include a vehicle-only control group.

  • Administration: Administer PPTN Mesylate daily via oral gavage for 7 consecutive days.

  • Monitoring (Daily):

    • Record body weight for each animal.

    • Perform a clinical observation score (e.g., activity level, posture, fur condition).

    • Any animal exceeding a 20% body weight loss or showing severe clinical signs should be euthanized immediately.

  • Endpoint Analysis: At the end of the study (Day 8), collect blood for a complete blood count (CBC) and basic clinical chemistry panel. Perform a gross necropsy to look for any organ abnormalities.

  • MTD Determination: The MTD is the highest dose at which no mortality, no more than 10-15% mean body weight loss, and no significant clinical or pathological findings are observed.

Q6: I've established the MTD. How do I design the dose-response efficacy study?

A6: The MTD sets your upper bound. A good dose-response study includes the MTD, at least two lower doses (e.g., MTD/2 and MTD/4), and a vehicle control.

  • Example: If your MTD was determined to be 80 mg/kg/day, your efficacy study groups might be:

    • Group 1: Vehicle Control

    • Group 2: 20 mg/kg PPTN Mesylate

    • Group 3: 40 mg/kg PPTN Mesylate

    • Group 4: 80 mg/kg PPTN Mesylate

This design allows you to observe a dose-dependent effect on your primary endpoint (e.g., tumor growth inhibition) and helps identify the lowest effective dose.

Data Presentation: Typical TKI Dosage Ranges in Mice

The following table summarizes typical oral dosage ranges for well-established TKIs used as proxies to guide initial study design.

CompoundTarget(s)Typical Efficacious Dose Range (Mouse, mg/kg/day)Common Toxicities at Higher Doses
ImatinibBCR-ABL, KIT, PDGFR 50 - 100Fluid retention, myelosuppression
SunitinibPDGFR , VEGFR, KIT20 - 60[8][13]Fatigue, myelosuppression, cardiotoxicity[14]
SorafenibPDGFR , VEGFR, RAF30 - 90Diarrhea, hand-foot skin reaction
PazopanibPDGFR , VEGFR, KIT30 - 100Hepatotoxicity, hypertension

Note: These are representative ranges. The optimal dose is highly dependent on the specific animal model and experimental context.[12]

Part 3: Troubleshooting Guide - When Experiments Go Wrong

Q7: I'm not seeing any efficacy (e.g., no tumor growth inhibition) even at the MTD. What should I check?

A7: This is a common and frustrating issue. A logical troubleshooting workflow is essential.

Troubleshooting_Efficacy Start No Efficacy Observed Q1 Is the drug reaching the target? Start->Q1 Action1 Conduct Pilot PK Study: - Measure plasma/tumor drug levels - Is exposure sufficient? Q1->Action1 Yes Q1->Action1 No (Check Formulation/Dose) Q2 Is the drug engaging the target? Action2 Conduct PD Study: - Western blot for p-PDGFR in tumors - Is the target inhibited? Q2->Action2 Yes Q2->Action2 No (Check Dose/Target Binding) Q3 Is the biological model correct? Action3 Re-evaluate Model: - Confirm PDGFR expression/activation - Is the tumor driven by this pathway? - Consider alternative models. Q3->Action3 No (Model is Resistant) Solution Identify & Resolve Issue Q3->Solution Yes Action1->Q2 Action2->Q3 Action3->Solution

Caption: Logical workflow for troubleshooting lack of in vivo efficacy.

  • Pharmacokinetics (PK): Is the drug getting there? You must confirm that the administered dose results in adequate drug exposure in the plasma and, ideally, in the tumor tissue.[15][16] A pilot PK study is the only way to know for sure. Without this data, you are flying blind.

  • Pharmacodynamics (PD): Is the drug hitting the target? Collect tumors from a short-term satellite study (e.g., 3-5 days of dosing) and measure target inhibition. A western blot for phosphorylated PDGFR (p-PDGFR) is the most direct readout. If p-PDGFR is not suppressed, your drug is not engaging its target at the tested dose.

  • Model Validity: Is the target relevant? Confirm that your xenograft model is indeed driven by PDGFR signaling. A lack of PDGFR expression or activation, or the presence of downstream mutations (e.g., in KRAS), can render a PDGFR inhibitor ineffective.[17]

Q8: My animals are showing severe toxicity at a dose that should be tolerable. Why?

A8:

  • Vehicle Toxicity: Did your vehicle-only control group also show toxicity? If so, the issue is your formulation, not the drug.

  • Off-Target Effects: TKIs are rarely perfectly specific.[18] At higher concentrations, PPTN Mesylate may be inhibiting other kinases essential for normal physiological function, leading to unexpected toxicity. Review the kinase selectivity profile if available.

  • Metabolite Toxicity: The toxicity may be caused by a metabolite of PPTN Mesylate, not the parent compound itself.

  • Model-Specific Sensitivity: The strain of mouse you are using may be uniquely sensitive to this class of compound.

Q9: I'm seeing high variability in tumor growth within my treatment groups. How can I reduce this?

A9:

  • Tumor Implantation: Ensure your tumor implantation technique is highly consistent. Start treatment only when tumors have reached a specific, uniform size range (e.g., 100-150 mm³).

  • Animal Randomization: After tumors are established, randomize the animals into treatment groups to ensure the mean tumor volume is nearly identical across all groups at Day 0.

  • Formulation Consistency: Ensure your drug suspension is homogenous every single time. Inconsistent suspension can lead to animals receiving different effective doses day-to-day. Use a vortex or sonicator immediately before dosing each animal.

  • Animal Health: Underlying health issues in your animal colony can significantly impact experimental variability. Ensure animals are healthy before starting the study.

References

  • Patsnap Synapse. (2024). What is the mechanism of Flumatinib Mesylate?
  • García-Del-Muro, X., et al. (2023). Multi-Targeted TKIs in Patients with Advanced Ewing Sarcoma: A Systematic Review and Single-Arm Meta-Analysis. MDPI. Retrieved from [Link]

  • Wikipedia. (2024). Clomipramine. Retrieved from [Link]

  • Gautschi, O., et al. (2024). ROS1-positive non-small cell lung cancer: from genomics to treatment decisions. Frontiers in Oncology. Retrieved from [Link]

  • Wikipedia. (2024). Paroxetine. Retrieved from [Link]

  • Wikipedia. (2024). Dihydroergotamine. Retrieved from [Link]

  • Zhao, H., et al. (2018). Advances in studies of tyrosine kinase inhibitors and their acquired resistance. Journal of Hematology & Oncology. Retrieved from [Link]

  • Siren, V., et al. (1997). Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation. The FASEB Journal. Retrieved from [Link]

  • Saha, P., et al. (2022). Animal Models of Preeclampsia: Mechanistic Insights and Promising Therapeutics. Hypertension. Retrieved from [Link]

  • Fujinaga, H., et al. (2011). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Journal of Pharmacological Sciences. Retrieved from [Link]

  • Gaddi, E., et al. (2023). A Scoping Review on Tyrosine Kinase Inhibitors in Cats: Current Evidence and Future Directions. Veterinary Sciences. Retrieved from [Link]

  • Farsaci, B., et al. (2014). Consequence of Dose Scheduling of Sunitinib on Host Immune Response Elements and Vaccine Combination Therapy. International Journal of Cancer. Retrieved from [Link]

  • Bonifacio, M., et al. (2023). Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings. Frontiers in Oncology. Retrieved from [Link]

  • IWK Health Centre. (2025). Pediatric Drug Dosing Guidelines. Retrieved from [Link]

  • Galvao, R. P., et al. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. Journal of Signal Transduction. Retrieved from [Link]

  • van Erp, N. P. (2010). Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors. Erasmus University Repository. Retrieved from [Link]

  • Donnelly-Roberts, D., et al. (2022). Animal Models for the Investigation of P2X7 Receptors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Apatinib Mesylate?
  • Dulucq, S., et al. (2022). Imatinib Optimized Therapy Improves Major Molecular Response Rates in Patients with Chronic Myeloid Leukemia. Cancers. Retrieved from [Link]

  • Antoniou, K. M., et al. (2017). Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease. European Respiratory Review. Retrieved from [Link]

  • Nilius, B., et al. (2011). Pharmacology of transient receptor potential melastatin channels in the vasculature. British Journal of Pharmacology. Retrieved from [Link]

  • Medscape. (n.d.). Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Iurlo, A., et al. (2021). Dose Optimization of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia: A New Therapeutic Challenge. Journal of Personalized Medicine. Retrieved from [Link]

  • Pfizer. (n.d.). Dosing Info | SUTENT® (sunitinib malate) for HCP | Safety Info. Retrieved from [Link]

  • van der Bol, J. M., et al. (2015). Optimizing the dose in cancer patients treated with imatinib, sunitinib and pazopanib. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • OncLive. (2021). Next Generation of PDGFR Inhibitors Makes Headway in GIST. Retrieved from [Link]

  • University of Arizona. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Retrieved from [Link]

  • Zhang, W., et al. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Drug Design, Development and Therapy. Retrieved from [Link]

  • Chen, J., et al. (2025). Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia: A New Therapeutic Challenge. Cancer Management and Research. Retrieved from [Link]

  • IWK Health Centre. (2025). Neonatal Drug Dosing Guidelines. Retrieved from [Link]

  • Car-Pušić, A., et al. (2021). Animal Models in Pharmacology: A Brief History Awarding the Nobel Prizes for Physiology or Medicine. ResearchGate. Retrieved from [Link]

  • Rahma, G., et al. (2023). New natural compound inhibitors of PDGFRA (platelet-derived growth factor receptor α) based on computational study for high-grade glioma therapy. Frontiers in Pharmacology. Retrieved from [Link]

  • Smith, N. R., et al. (2015). Contrasting effects of sunitinib within in vivo models of metastasis. Molecular Cancer Research. Retrieved from [Link]

  • Eleftheriou, D., et al. (2024). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Pharmaceutics. Retrieved from [Link]

  • VJNeurology. (2024). Tyrosine kinase inhibitors in neurodegenerative diseases and lessons learned from cancer treatment. Retrieved from [Link]

  • Hénin, E., et al. (2023). From Personalized to Precision Medicine in Oncology: A Model-Based Dosing Approach to Optimize Achievement of Imatinib Target Exposure. Pharmaceutics. Retrieved from [Link]

  • Fauna Bio. (2025). Leveraging Novel Animal Models for Translational Research. YouTube. Retrieved from [Link]

  • O'Farrell, A., et al. (2017). Physiological effects of sunitinib in two rodent models. ResearchGate. Retrieved from [Link]

  • Deininger, M. W., et al. (2005). Tyrosine Kinase Inhibitors: Targeting Considerations. In: Kufe, D.W., Pollock, R.E., Weichselbaum, R.R., et al., editors. Holland-Frei Cancer Medicine. 7th edition. Retrieved from [Link]

  • Zhang, L., et al. (2025). Translational Model-Informed Dose Selection for Iruplinalkib, a Selective Oral ALK/ROS1 Tyrosine Kinase Inhibitor. Clinical and Translational Science. Retrieved from [Link]

  • Mi, J. Q., et al. (2022). Imatinib dose optimization based on therapeutic drug monitoring in Chinese patients with chronic-phase chronic myeloid leukemia. Leukemia & Lymphoma. Retrieved from [Link]

Sources

PPTN Mesylate Stability & Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the stability of PPTN Mesylate in solution. Audience: Researchers, scientists, and drug development professionals. Version: 2.0 (Current as of 2025)

Executive Summary: The Stability Paradox

PPTN (4-(2,6-dichlorobenzoylamino)-N-(4-phenylpropyl)naphthalene-1-sulfonamide) is a high-affinity, selective antagonist for the P2Y14 receptor .[1] While commercially available often as a Hydrochloride (HCl) salt, the Mesylate (methanesulfonate) salt form is frequently employed in custom synthesis to enhance aqueous solubility and bioavailability.[2]

However, this gain in solubility introduces a specific instability risk: Hygroscopicity . Mesylate salts are prone to absorbing atmospheric moisture, leading to hydrolysis and concentration inaccuracies. This guide provides a self-validating system to maintain the chemical and physical integrity of PPTN Mesylate.

Module 1: Reconstitution & Solubilization

The most critical moment in the compound's lifecycle is the transition from solid to liquid.

The "Golden Solvent" Rule

Do NOT attempt to reconstitute PPTN Mesylate directly in aqueous buffers (PBS, Saline, Media). The lipophilic naphthalene core will cause immediate precipitation or micelle formation, resulting in "phantom potency" loss.

Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

ParameterSpecificationReason for Choice
Primary Solvent DMSO (Anhydrous) PPTN Mesylate solubility > 50 mM. Prevents hydrolysis.
Secondary Solvent Ethanol (Avoid for Storage)Mesylate salts can react with alcohols over long periods to form mesyl esters (potential genotoxins). Use only for acute experiments.
Max Concentration 100 mM (Stock)High concentration stocks reduce DMSO volume in final assays.
Sonication Required (30-60 sec)Mesylate salts can pack tightly; sonication breaks crystal lattice energy.
Protocol: The "Dry-Vial" Reconstitution
  • Equilibration: Allow the vial to warm to room temperature (RT) inside a desiccator before opening. Why? Opening a cold vial condenses atmospheric water onto the hygroscopic mesylate salt.

  • Solvent Addition: Add Anhydrous DMSO to the center of the vial.

  • Vortex & Sonicate: Vortex for 1 minute. Sonicate in a water bath at RT for 60 seconds.

  • Visual Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution or moisture contamination.

Module 2: Storage & Preservation

Preventing degradation requires managing three variables: Temperature, Moisture, and Light.

The Storage Matrix
StateTemperatureContainerShelf Life
Solid Powder -20°CSealed vial + Desiccant2 Years
Stock Solution (DMSO) -80°CAmber Glass / Polypropylene6 Months
Working Solution (Media) 4°C / RTPlastic / Glass< 4 Hours
Critical Workflow: The Freeze-Thaw Defense

Repeated freeze-thaw cycles cause microscopic precipitation and moisture ingress.

  • Rule: Aliquot stock solutions immediately after reconstitution.

  • Volume: Store in volumes sufficient for single-use experiments (e.g., 20 µL aliquots).

Visualization: Stability Decision Tree

The following diagram outlines the logic flow for processing PPTN Mesylate to maximize stability.

PPTN_Stability_Workflow Start PPTN Mesylate (Solid) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Solvent Add Anhydrous DMSO (Target 10-50 mM) Equilibrate->Solvent Check Is Solution Clear? Solvent->Check Sonicate Sonicate (30s) Check->Sonicate Cloudy Aliquot Aliquot into Single-Use Vials Check->Aliquot Clear Discard Discard / Re-filter Check->Discard Precipitates Persist Sonicate->Check Store Store at -80°C (Protect from Light) Aliquot->Store

Caption: Logic flow for the safe reconstitution and storage of PPTN Mesylate. Note the critical loop for sonication if turbidity is observed.

Module 3: Experimental Application (In-Solution Stability)

The "Crash Out" Effect: This is the #1 cause of experimental failure.

When a high-concentration DMSO stock (e.g., 10 mM) is added directly to an aqueous buffer (PBS), the sudden change in polarity forces the lipophilic PPTN molecule to precipitate.

The "Intermediate Dilution" Protocol

To maintain stability in assay media, use a stepping-stone approach.

  • Start: 10 mM PPTN Stock (100% DMSO).

  • Step 1 (Intermediate): Dilute 1:10 in assay buffer to create a 1 mM working stock (10% DMSO). Vortex immediately.

  • Step 2 (Final): Dilute the 1 mM working stock into the final well/tube to reach target concentration (e.g., 1 µM).

    • Result: Final DMSO concentration is < 0.1%, and the gradual polarity shift prevents shock precipitation.

Visualization: P2Y14 Antagonism Pathway

Understanding where PPTN acts helps confirm if stability issues are affecting your data (e.g., lack of chemotaxis inhibition).

P2Y14_Pathway Agonist UDP-Glucose (Agonist) Receptor P2Y14 Receptor (Gi/o coupled) Agonist->Receptor Activates Gi G-protein (Gi/o) Receptor->Gi Activates PPTN PPTN Mesylate (Antagonist) PPTN->Receptor Blocks AC Adenylyl Cyclase Gi->AC Inhibits Chemotaxis Chemotaxis / Inflammation Gi->Chemotaxis Induces cAMP cAMP Levels (Decrease blocked by PPTN) AC->cAMP Modulates

Caption: Mechanism of Action. PPTN stabilizes the receptor in an inactive state. Loss of PPTN stability results in uninhibited UDP-Glucose signaling.

Troubleshooting & FAQs

Direct solutions to common laboratory observations.

Q1: My PPTN solution turned cloudy upon adding it to the cell culture media. Can I still use it?

  • Verdict: No.

  • Reason: Cloudiness indicates precipitation. The effective concentration of the drug is now unknown (likely near zero), and the crystals may cause physical toxicity to cells.

  • Fix: Use the "Intermediate Dilution" protocol described in Module 3. Ensure the final DMSO concentration does not exceed the solubility limit of PPTN in water (approx. 10-20 µM depending on salt/buffer).

Q2: Why use the Mesylate salt if it is hygroscopic? Why not HCl?

  • Insight: Mesylate salts often exhibit higher aqueous solubility limits compared to HCl salts, which is crucial for in vivo studies where DMSO volume must be minimized. However, this comes at the cost of moisture sensitivity during storage.

Q3: Can I store the stock solution at -20°C instead of -80°C?

  • Answer: Yes, for short periods (< 1 month).[1]

  • Risk: DMSO freezes at 19°C. At -20°C, it is solid. However, "frost-free" freezers cycle temperature, potentially thawing the DMSO repeatedly. -80°C provides a constant thermal mass that prevents micro-thawing.

Q4: I left the vial on the bench overnight. Is it degraded?

  • Analysis: PPTN is relatively stable to oxidation but sensitive to light and hydrolysis over time.

  • Action: If it was in DMSO, it is likely fine. If it was in water/media, discard it.

  • Test: Run a simple UV absorbance scan. A shift in the lambda-max or baseline elevation indicates degradation/precipitation.

References

  • Barrett, M. O., et al. (2013). "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose-Stimulated Chemotaxis of Human Neutrophils."[3][4] Molecular Pharmacology.

    • Core reference for PPTN synthesis, characteriz
  • Tocris Bioscience. "PPTN Hydrochloride Product Information & Solubility Data."

    • Source for general PPTN solubility profiles (DMSO vs. Ethanol).
  • Slater, B. J., et al. (2016). "Salt Selection and Characterization of LY333531 Mesylate Monohydrate." AAPS PharmSciTech.

    • Authoritative reference on the physical properties of mesylate salts, specifically regarding solubility advantages and hygroscopicity risks.
  • MedChemExpress. "PPTN Hydrochloride Safety & Handling."

    • Verification of storage conditions (-80°C recommend

Sources

Technical Guide: Optimization and Troubleshooting for PPTN Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

High-Affinity P2Y14 Receptor Antagonist

Senior Application Scientist Note: PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) is the gold-standard chemical probe for the P2Y14 receptor. While the Hydrochloride (HCl) salt is the most cited form in literature, the Mesylate (Methanesulfonate) salt is often selected in drug development contexts to enhance aqueous solubility and bioavailability. However, the lipophilic naphthoic acid core remains a challenge. This guide addresses the specific physicochemical and biological hurdles of working with PPTN Mesylate.

Part 1: Solubility & Formulation (The #1 Pitfall)

Q: My PPTN Mesylate precipitates immediately upon adding it to the cell culture media. What went wrong?

A: You likely triggered "Solvent Shock" by adding a high-concentration DMSO stock directly to a saline-rich buffer.

Although the Mesylate counterion improves solubility compared to the free base, the core PPTN molecule is highly hydrophobic. When a DMSO stock hits an aqueous buffer (like PBS or DMEM), the water strips the DMSO solvation shell faster than the mesylate ion can stabilize the structure, causing the compound to crash out as a micro-precipitate. This precipitate is often invisible to the naked eye but will zero out your biological activity.

The Fix: The "Step-Down" Dilution Protocol Do not go from 100% DMSO to 0.1% DMSO in one step. Use an intermediate solvent or carrier.

Recommended In Vitro Protocol:

  • Stock: Dissolve PPTN Mesylate in 100% anhydrous DMSO to 10 mM.

  • Intermediate: Dilute the stock 1:10 into a solution of 0.5% BSA (Bovine Serum Albumin) in PBS. The albumin acts as a carrier protein, sequestering the lipophilic tail of PPTN and preventing aggregation.

  • Final: Dilute this intermediate into your assay media.

Q: How do I formulate PPTN Mesylate for in vivo (IP/PO) administration?

A: Avoid simple saline. Use a co-solvent system or Cyclodextrin.

For animal studies, simple saline suspensions lead to poor bioavailability and erratic data.

Vehicle SystemCompositionProsCons
Standard Co-solvent 5% DMSO + 5% Tween-80 + 90% SalineEasy to prepare; stable for ~4 hours.Tween-80 can cause histamine release in some models.
Cyclodextrin (Gold Standard) 20% (w/v) HP-β-CD in waterExcellent solubility; biologically inert; reduces irritation.Requires stirring/sonication for 1-2 hours to complex.
PEG Formulation 10% DMSO + 40% PEG400 + 50% WaterHigh solubilizing power.High viscosity; potential osmotic effects in gut (if PO).

Critical Handling Note: Mesylate salts are often hygroscopic . Store the solid powder in a desiccator at -20°C. If the powder becomes sticky or clumps, it has absorbed water, which alters the molecular weight calculation for dosing.

Part 2: Experimental Design & Biological Validation

Q: I treated my cells with PPTN, but I don't see any change in Calcium flux. Is the drug inactive?

A: Not necessarily. You might be measuring the wrong pathway.

P2Y14 is a Gi/o-coupled GPCR.[1][2][3] Its primary signaling mechanism is the inhibition of Adenylyl Cyclase, leading to reduced cAMP levels. It does not robustly mobilize Calcium (Gq pathway) in many cell lines unless they are specifically engineered (e.g., Gqi chimeras) or are specific immune cells (like neutrophils) where Gi-beta-gamma subunits drive PLC activation.

The Fix: Validate with a cAMP Assay To confirm PPTN activity, you must first stimulate cAMP (e.g., with Forskolin) and then measure how well the agonist (UDP-Glucose) lowers it. PPTN should reverse this lowering.

Q: What is the correct dosing window to ensure selectivity?

A: Stay below 1 µM.

PPTN is highly selective for P2Y14 (


 pM).[4][5]
  • Optimal Range: 1 nM – 100 nM.

  • Selectivity Threshold: At >1 µM, PPTN remains selective against other P2Y receptors, but non-specific hydrophobic interactions with membranes or transporters can occur.

  • In Vivo Dose: 1 – 10 mg/kg (i.p.) is typically effective. Doses >30 mg/kg may incur off-target toxicity unrelated to P2Y14.

Part 3: Visualizing the Workflow & Mechanism
Figure 1: Solubility & Preparation Workflow

Caption: Step-by-step dissolution strategy to prevent precipitation of the hydrophobic PPTN pharmacophore.

PPTN_Solubility Solid PPTN Mesylate Solid (Store Desiccated -20°C) DMSO Master Stock (10 mM in 100% DMSO) Solid->DMSO Dissolve Direct Direct Addition to Media (RISK: Precipitation) DMSO->Direct Avoid Carrier Intermediate Step (1:10 dilution in 0.5% BSA/PBS) DMSO->Carrier Stabilize Final Final Assay Buffer (Stable Solution) Carrier->Final Dilute

Figure 2: P2Y14 Signaling & PPTN Mechanism

Caption: PPTN blocks the Gi-mediated reduction of cAMP. In standard assays, Forskolin is used to raise cAMP baselines.

P2Y14_Pathway cluster_logic Logic Flow UDP UDP-Glucose (Agonist) Rec P2Y14 Receptor UDP->Rec Activates PPTN PPTN Mesylate (Antagonist) PPTN->Rec Blocks Gi Gi Protein (Alpha Subunit) Rec->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Generates Note Agonist (UDP-Glc) -> Lowers cAMP PPTN -> Restores cAMP

References
  • Barrett, M. O., et al. (2013). "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils." Molecular Pharmacology.

  • Gauthier, J. Y., et al. (2011). "The discovery of potent, selective, and orally bioavailable P2Y14 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Lazarowski, E. R., & Harden, T. K. (2015). "UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation." Molecular Pharmacology.

  • Slater, B. J., et al. (2016). "Selection of a Water-Soluble Salt Form of a Preclinical Candidate: Multiwell-Plate Salt Screening and Characterization." ACS Omega. (General reference for Mesylate vs HCl salt solubility advantages).

Sources

Interpreting Unexpected Results with PPTN Mesylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PPTN Mesylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing PPTN Mesylate, a potent and selective P2Y14 receptor antagonist, in their experiments. As a valuable pharmacological probe, its correct application is crucial for obtaining reliable and interpretable data.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.

Understanding PPTN Mesylate

PPTN Mesylate is a high-affinity, competitive antagonist of the P2Y14 receptor.[1] It is a critical tool for investigating the role of this receptor in various physiological and pathological processes, particularly in the context of inflammation and immune responses.[1][2] Its high selectivity makes it superior for dissecting P2Y14-specific signaling pathways.[2] However, like any experimental tool, its use can sometimes lead to results that are not immediately clear. This guide will help you navigate those challenges.

Core Principles of Troubleshooting

When faced with unexpected results, a systematic approach is key. The following principles should guide your troubleshooting process:

  • Confirm the expected: First, ensure that your positive and negative controls are behaving as anticipated.

  • Consider the compound: Verify the integrity, concentration, and solubility of your PPTN Mesylate stock.

  • Evaluate the system: Assess the health and responsiveness of your experimental model (e.g., cell line, primary cells).

  • Investigate off-target effects: At higher concentrations, even selective compounds may exhibit off-target activity.

Troubleshooting Guides & FAQs

Question 1: I am not observing any inhibition of my UDP-glucose-induced cellular response after treating with PPTN Mesylate. What could be the reason?

This is a common issue that can point to several factors, from the compound itself to the experimental setup.

Possible Causes and Troubleshooting Workflow:

  • PPTN Mesylate Integrity and Concentration:

    • Is your stock solution viable? Improper storage or multiple freeze-thaw cycles can degrade the compound. Prepare a fresh stock solution from powder.

    • Is the final concentration correct? Verify your dilution calculations. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration in your specific system.

  • P2Y14 Receptor Expression and Function:

    • Does your cell model express the P2Y14 receptor? Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry.

    • Is the receptor functional? Your positive control (UDP-glucose stimulation without the antagonist) should elicit a robust and reproducible response. If not, there may be an issue with your cells or the agonist.

  • Experimental Conditions:

    • Was the pre-incubation time sufficient? As a competitive antagonist, PPTN Mesylate needs to be added before the agonist to allow for binding to the receptor. Optimize the pre-incubation time (typically 30-60 minutes).

    • Is PPTN Mesylate soluble in your media? Poor solubility can drastically reduce the effective concentration. Visually inspect for precipitation and consider using a different solvent or a lower concentration.

Experimental Protocol: Validating PPTN Mesylate Activity

StepProcedureExpected Outcome
1 Prepare a fresh stock solution of PPTN Mesylate in an appropriate solvent (e.g., DMSO).Clear, precipitate-free solution.
2 Perform a dose-response experiment. Pre-incubate cells with a range of PPTN Mesylate concentrations (e.g., 1 pM to 10 µM) for 30-60 minutes.A sigmoidal curve showing inhibition at higher concentrations.
3 Stimulate the cells with a known concentration of UDP-glucose (your agonist).
4 Measure the downstream readout (e.g., calcium flux, cytokine release, cAMP levels).

Logical Workflow for Troubleshooting Lack of Inhibition

Caption: Troubleshooting workflow for lack of PPTN Mesylate effect.

Question 2: I am observing a cellular effect of PPTN Mesylate even in the absence of the P2Y14 agonist. Is this an off-target effect?

Observing activity of an antagonist in the absence of an agonist could suggest off-target effects or agonist-independent (inverse agonist) activity. While PPTN Mesylate is highly selective, it's crucial to investigate this possibility.[1]

Possible Causes and Troubleshooting Steps:

  • High Concentration: Off-target effects are more likely at higher concentrations.[3]

    • Action: Perform a dose-response experiment with PPTN Mesylate alone. Determine the lowest concentration at which you observe the effect. Compare this to the concentration required for P2Y14 antagonism.

  • Non-Specific Interactions: The chemical properties of any compound can sometimes lead to non-specific interactions with cellular components.

    • Action: Test a structurally unrelated P2Y14 antagonist if available. If a different antagonist does not produce the same agonist-independent effect, it is more likely that the effect is specific to the chemical scaffold of PPTN Mesylate rather than P2Y14 antagonism.

  • Inverse Agonism: Some antagonists can reduce the basal activity of a constitutively active receptor.

    • Action: This is less likely if the P2Y14 receptor is not known to be constitutively active in your system. A literature search for constitutive P2Y14 activity in your cell type is warranted.

Experimental Workflow: Investigating Agonist-Independent Effects

G start Start: Agonist-independent effect observed dose_response Perform dose-response with PPTN Mesylate alone start->dose_response find_ec50 Determine EC50 of this effect dose_response->find_ec50 compare_ic50 Compare EC50 to known P2Y14 IC50 find_ec50->compare_ic50 is_higher Is EC50 >> IC50? compare_ic50->is_higher off_target Likely off-target effect. Use lower concentration. is_higher->off_target Yes further_investigation Potential inverse agonism or specific off-target effect is_higher->further_investigation No control_experiment Test with structurally different P2Y14 antagonist further_investigation->control_experiment effect_replicated Effect replicated? control_experiment->effect_replicated pathway_effect Effect may be related to P2Y14 pathway, consider constitutive activity effect_replicated->pathway_effect Yes compound_specific Effect is likely specific to PPTN Mesylate scaffold effect_replicated->compound_specific No P2Y14_Signaling cluster_membrane Cell Membrane P2Y14 P2Y14 Receptor G_protein Gi/o Protein P2Y14->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP produces UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14 Activates PPTN PPTN Mesylate (Antagonist) PPTN->P2Y14 Blocks Downstream Downstream Effects (e.g., Chemotaxis, Cytokine Release) cAMP->Downstream

Caption: Simplified P2Y14 receptor signaling pathway.

References

  • National Institutes of Health Technology Transfer. (2022-11-30). PPTN as a Selective P2Y14 Receptor Antagonist for the Discovery of Treatments of Inflammatory Disorders. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • The Institute of Cancer Research. (2020-03-03). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of PPTN Mesylate: A Comparative Analysis of P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of purinergic signaling research, the P2Y14 receptor has emerged as a critical target in a spectrum of inflammatory and immune-mediated pathologies. The development of potent and selective antagonists for this receptor is paramount for dissecting its physiological roles and for the advancement of novel therapeutics. Among the frontrunners in this class of molecules is PPTN Mesylate, a high-affinity competitive antagonist of the P2Y14 receptor.

This guide provides a comprehensive framework for the cross-validation of experimental results obtained with PPTN Mesylate. As a senior application scientist, my objective is not merely to present protocols but to instill a deeper understanding of the experimental rationale, enabling researchers to generate robust, reproducible, and meaningful data. We will delve into a comparative analysis of PPTN Mesylate with other notable P2Y14 receptor antagonists, supported by detailed experimental methodologies and an exploration of the underlying signaling pathways.

The P2Y14 Receptor: A Key Player in Inflammatory Signaling

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by endogenous UDP-sugars, most notably UDP-glucose, which are released from cells during stress or damage.[1][2] This activation triggers a signaling cascade primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The Gβγ subunits can, in turn, activate other downstream effectors, including components of the MAPK signaling cascade.[1] This signaling pathway is integral to a variety of cellular responses, including chemotaxis of immune cells, making the P2Y14 receptor a compelling target for inflammatory conditions.[1][2]

Below is a diagram illustrating the canonical P2Y14 receptor signaling pathway:

P2Y14_Signaling cluster_membrane Cell Membrane P2Y14 P2Y14 Receptor G_protein Gi/o Protein P2Y14->G_protein Activates UDP_glucose UDP-Glucose (Agonist) UDP_glucose->P2Y14 Activates PPTN PPTN Mesylate (Antagonist) PPTN->P2Y14 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Chemotaxis Chemotaxis PKA->Chemotaxis MAPK->Chemotaxis

Caption: P2Y14 Receptor Signaling Pathway.

Comparative Analysis of P2Y14 Receptor Antagonists

While PPTN Mesylate is a potent and highly selective antagonist, a thorough understanding of its performance requires comparison with other available tools.[1][4] This section provides a comparative overview of PPTN Mesylate and its key alternatives. The selection of an appropriate antagonist will depend on the specific experimental context, considering factors such as potency, selectivity, and physicochemical properties.

CompoundChemical ClassPotency (Ki/IC50)SelectivityKey Physicochemical Properties
PPTN Mesylate Naphthalene derivativeK_B_ = 434 pM[5]High selectivity over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13)[1]Zwitterionic, which can lead to lower aqueous solubility and oral bioavailability.[6] The mesylate salt form is intended to improve these properties.
MRS4738 Naphthalene derivative (bridged piperidine)IC50 = 3.21 nM (hP2Y14R)[7]High selectivity for P2Y14R.Modified piperidine ring aims to improve druglikeness by increasing three-dimensionality.[6]
MRS4833 Naphthalene derivative (bridged piperidine)IC50 = 2.88 nM (hP2Y14R)[8]High selectivity for P2Y14R.The α-hydroxyl group increases affinity compared to similar bridged structures.[9]
Triazole Derivatives (e.g., MRS4916, MRS4917) Phenyl-triazolyl scaffoldIC50 = 3.69 nM (MRS4916), 2.88 nM (MRS4917)[8]High selectivity for P2Y14R.The triazole moiety can enhance water solubility and reduce metabolic transformation.[8]

Experimental Cross-Validation: A Step-by-Step Guide

Robust cross-validation is the cornerstone of reliable scientific inquiry. The following protocols are designed to be self-validating systems, providing a multi-faceted approach to confirming the on-target activity of PPTN Mesylate and its alternatives.

Experimental Workflow Overview

The following diagram outlines a logical workflow for the comprehensive evaluation of a P2Y14 receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Activity cluster_downstream Mechanism of Action start Start: Compound Acquisition (e.g., PPTN Mesylate) in_vitro In Vitro Validation start->in_vitro binding Receptor Binding Assay (Determine Ki) in_vitro->binding cellular Cellular Functional Assays calcium Calcium Mobilization Assay (Determine IC50) cellular->calcium downstream Downstream Signaling Analysis western Western Blot (p-ERK, p-JNK, etc.) downstream->western in_vivo In Vivo Model Validation (Optional) end Conclusion: Validated Antagonist Profile in_vivo->end binding->cellular chemotaxis Chemotaxis Assay (Functional Response) calcium->chemotaxis chemotaxis->downstream western->in_vivo western->end

Caption: Experimental workflow for P2Y14R antagonist evaluation.

Protocol 1: Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a key downstream event of P2Y14 receptor activation in certain cellular contexts.[10]

Rationale: By co-expressing the P2Y14 receptor with a promiscuous G-protein like Gα16, the typically Gαi-coupled receptor can be rerouted to the Gαq pathway, which activates phospholipase C and leads to a measurable increase in intracellular calcium. This provides a robust and high-throughput method to quantify antagonist potency (IC50).

Materials:

  • HEK293 or CHO cells stably co-expressing the human P2Y14 receptor and Gα16.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • P2Y14 receptor agonist (e.g., UDP-glucose).

  • PPTN Mesylate and other antagonists for comparison.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Seeding: Seed the P2Y14R/Gα16 expressing cells into a 96- or 384-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM in assay buffer) for 30-60 minutes at 37°C, according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the antagonist (e.g., PPTN Mesylate, from 1 pM to 10 µM) to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader and begin recording baseline fluorescence. After a stable baseline is established, inject a fixed concentration of the P2Y14R agonist (e.g., EC80 concentration of UDP-glucose) into all wells.

  • Data Analysis: Continue to monitor the fluorescence intensity for several minutes after agonist addition. The antagonist's effect is measured as the inhibition of the agonist-induced peak fluorescence. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Chemotaxis Assay

This assay provides a direct measure of the functional consequence of P2Y14 receptor antagonism on immune cell migration, a key physiological process mediated by this receptor.[10]

Rationale: The migration of immune cells, such as neutrophils, towards a chemoattractant is a hallmark of the inflammatory response. UDP-glucose, acting through the P2Y14 receptor, is a potent chemoattractant for these cells. This assay directly assesses the ability of an antagonist to block this migratory response.

Materials:

  • Human neutrophils or a suitable immune cell line (e.g., differentiated HL-60 cells) expressing the P2Y14 receptor.

  • Chemotaxis chamber (e.g., Boyden chamber or equivalent) with a porous membrane (typically 3-5 µm pore size for neutrophils).

  • Chemoattractant: P2Y14 receptor agonist (e.g., UDP-glucose).

  • PPTN Mesylate and other antagonists for comparison.

  • Cell culture medium or appropriate buffer.

  • Cell staining and quantification method (e.g., Calcein AM staining and fluorescence microscopy, or cell counter).

Procedure:

  • Chamber Setup: Fill the lower wells of the chemotaxis chamber with medium containing the chemoattractant (e.g., 10-100 µM UDP-glucose).[4] Include a negative control with medium alone.

  • Cell Preparation and Antagonist Incubation: Resuspend the cells in medium and pre-incubate them with varying concentrations of the antagonist (e.g., PPTN Mesylate, from 1 nM to 1 µM) for 15-30 minutes at room temperature. Include a vehicle control.

  • Cell Seeding: Place the porous membrane over the lower wells and add the cell suspension containing the antagonist to the upper chamber.

  • Incubation: Incubate the chemotaxis chamber at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-3 hours for neutrophils).

  • Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and quantify the cells that have migrated to the lower side of the membrane.

  • Data Analysis: Express the results as the percentage of migrated cells relative to the positive control (agonist alone). Determine the inhibitory concentration of the antagonist.

Protocol 3: Western Blot Analysis of Downstream Signaling

This biochemical assay validates the mechanism of action by assessing the antagonist's ability to block agonist-induced phosphorylation of key downstream signaling proteins.

Rationale: Activation of the P2Y14 receptor can lead to the phosphorylation and activation of downstream signaling molecules such as ERK and JNK.[11] Western blotting allows for the direct visualization and quantification of these phosphorylation events, providing mechanistic evidence of receptor blockade.

Materials:

  • P2Y14 receptor-expressing cells.

  • P2Y14 receptor agonist (e.g., UDP-glucose).

  • PPTN Mesylate and other antagonists for comparison.

  • Cell lysis buffer and protease/phosphatase inhibitors.

  • SDS-PAGE and Western blotting equipment and reagents.

  • Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-ERK, total ERK, p-JNK, total JNK).

  • HRP-conjugated secondary antibodies and chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: Seed cells and grow to near confluence. Serum-starve the cells overnight to reduce basal signaling.

  • Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with the P2Y14 receptor agonist for a predetermined optimal time (e.g., 5-15 minutes). Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the antagonist on agonist-induced phosphorylation.

Conclusion: Towards a Deeper Understanding of P2Y14 Receptor Antagonism

The cross-validation of experimental results for PPTN Mesylate and its alternatives is not a mere exercise in protocol execution. It is a systematic approach to building a comprehensive and reliable understanding of these critical research tools. By employing a combination of binding, functional, and mechanistic assays, researchers can confidently delineate the pharmacological profile of their chosen antagonist. The comparative data and detailed methodologies provided in this guide are intended to empower researchers to not only validate their own findings but also to contribute to the broader scientific community's knowledge of P2Y14 receptor biology and its therapeutic potential.

References

  • A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. National Institutes of Health. Available from: [Link]

  • P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. National Institutes of Health. Available from: [Link]

  • P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. National Institutes of Health. Available from: [Link]

  • P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. National Institutes of Health. Available from: [Link]

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. PubMed. Available from: [Link]

  • A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. PubMed. Available from: [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Publications. Available from: [Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Publications. Available from: [Link]

  • Recent progress on the discovery of P2Y 14 receptor antagonists. PubMed. Available from: [Link]

  • A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. PubMed. Available from: [Link]

  • Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. National Institutes of Health. Available from: [Link]

  • P2Y14 receptor is functionally expressed in satellite glial cells and mediates interleukin-1β and chemokine CCL2 secretion. PubMed. Available from: [Link]

  • Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. ChemRxiv. Available from: [Link]

  • Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods. PubMed. Available from: [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. National Institutes of Health. Available from: [Link]

  • Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. PubMed. Available from: [Link]

  • Signalling and pharmacological properties of the P2Y14 receptor. ResearchGate. Available from: [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. Available from: [Link]

  • P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. PubMed. Available from: [Link]

  • P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation. National Institutes of Health. Available from: [Link]

  • Chemical Properties of Mucilage Extracts from Cladodes of Opuntia ficus-indica (L.) Miller for Gel Formulation: Comparative Study with Pectin. MDPI. Available from: [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. Available from: [Link]

  • Piperidine. Wikipedia. Available from: [Link]

  • Chemotaxis Assay | Experimental Workflow. ibidi. Available from: [Link]

Sources

Independent Verification of PPTN Mesylate: Selectivity & Performance Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of PPTN Mesylate's Selectivity Profile Content Type: Publish Comparison Guide

Executive Summary

PPTN Mesylate is the salt form of 4,7-disubstituted 2-naphthoic acid , widely recognized as the "gold standard" chemical probe for the P2Y14 receptor. Unlike earlier purinergic ligands that suffered from cross-reactivity with P2Y12 or P2Y6, PPTN Mesylate exhibits a highly distinct profile:

  • High Affinity:

    
     of 434 pM  (0.434 nM).[1]
    
  • Extreme Selectivity: >10,000-fold selectivity over all other P2Y subtypes (P2Y1, 2, 4, 6, 11, 12, 13).

  • Mechanism: Competitive antagonism of the UDP-glucose binding site.

This guide provides an objective technical comparison of PPTN Mesylate against endogenous agonists and alternative antagonists, supported by validated experimental protocols for independent verification.

Compound Profile & Mechanism

Chemical Identity:

  • Active Moiety: PPTN (4-[4-(piperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthoic acid).[2]

  • Salt Form: Mesylate (Methanesulfonate).[3] Note: The hydrochloride (HCl) salt is also common; biological activity is identical for the active moiety.

  • Target: P2Y14 Receptor (G

    
    -coupled GPCR).
    

Mechanism of Action: P2Y14 is canonically coupled to G


 proteins. Activation by UDP-glucose inhibits adenylyl cyclase, reducing intracellular cAMP. PPTN Mesylate functions as a competitive antagonist , occupying the orthosteric pocket and preventing UDP-sugar binding, thereby restoring cAMP levels in the presence of agonists.
Diagram 1: P2Y14 Signaling & PPTN Blockade

(Visualizing the G-protein coupling and the specific point of intervention)

P2Y14_Signaling UDP_Glu UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (Transmembrane) UDP_Glu->P2Y14 Activates PPTN PPTN Mesylate (Antagonist) PPTN->P2Y14 Blocks (Competitive) Gi Gi Protein (Heterotrimeric) P2Y14->Gi Couples AC Adenylyl Cyclase (Effector) Gi->AC Inhibits (-) cAMP cAMP (Second Messenger) AC->cAMP Conversion blocked by Agonist ATP ATP Response Chemotaxis / Inflammation cAMP->Response Signaling Cascade

Caption: PPTN Mesylate competitively blocks UDP-glucose binding, preventing G


-mediated inhibition of Adenylyl Cyclase.
Comparative Selectivity Matrix

To verify the performance of PPTN Mesylate, it must be benchmarked against the endogenous agonist (to prove potency) and alternative ligands (to prove superiority).

Table 1: Performance vs. Alternatives
CompoundRoleAffinity (

/

)
Functional Potency (

/

)
Selectivity Note
PPTN Mesylate Antagonist 0.43 nM ~1 - 2 nM >10,000x vs other P2Ys
UDP-GlucoseEndogenous Agonist~200 nM (

)
~300 nMActivates P2Y14; no antagonist activity.
ML347Alternative Antagonist~2 - 5 nM~15 nMSelective, but lower affinity than PPTN.
MRS 2578P2Y6 Antagonist>10,000 nMN/AUsed as neg. control; PPTN has no effect here.
Table 2: The "Clean" Profile (Off-Target Screen)

Data derived from Schild analysis and broad panel screening.

Receptor SubtypePPTN Activity at 1 µMPPTN Activity at 10 µMInterpretation
P2Y14 Full Blockade Full Blockade Primary Target
P2Y1 (ADP)NoneNegligible (<5%)No cross-reactivity
P2Y12 (ADP)NoneNegligible (<5%)Critical differentiation (platelet safe)
P2Y2 / P2Y4 (UTP)NoneNegligible (<5%)No effect on Gq-coupled receptors
P2Y6 (UDP)NoneNegligible (<5%)Distinct from MRS2578 targets
Experimental Verification Protocols

To independently verify these claims, we recommend the cAMP Inhibition Reversal Assay . While Calcium Flux (FLIPR) is common, P2Y14 is G


-coupled, making cAMP the most physiologically relevant readout.
Protocol A: cAMP Inhibition Reversal (G

Pathway)

Objective: Demonstrate PPTN Mesylate's ability to reverse the decrease in cAMP caused by UDP-glucose.

Reagents:

  • Cells: CHO or HEK293 stably expressing human P2Y14.[4]

  • Agonist: UDP-glucose (100 µM stock).

  • Stimulant: Forskolin (activates Adenylyl Cyclase to raise baseline cAMP).

  • Detection: HTRF cAMP kit or equivalent competitive immunoassay.

Step-by-Step Workflow:

  • Cell Seeding: Plate 2,000–5,000 cells/well in a 384-well low-volume plate.

  • Pre-Incubation (Antagonist):

    • Add PPTN Mesylate (serial dilution: 0.1 nM to 1 µM).

    • Incubate for 15–30 minutes at room temperature. Why: Ensures equilibrium binding to the receptor before agonist competition.

  • Stimulation (Agonist + Forskolin):

    • Add a mixture of Forskolin (10 µM) and UDP-glucose (EC

      
       concentration, typically ~1 µM) .
      
    • Control Wells: Forskolin only (Max Signal), Forskolin + UDP-glucose (Min Signal).

  • Reaction: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Analysis: Measure FRET signal (665/620 nm ratio).

    • Result: PPTN should restore the FRET signal (cAMP levels) to the "Forskolin only" baseline in a dose-dependent manner.

Diagram 2: Experimental Workflow (cAMP Assay)

cAMP_Workflow Step1 1. Cell Seeding (CHO-P2Y14) Step2 2. PPTN Treatment (15 min Pre-incubation) Step1->Step2 Equilibrium Step3 3. Stimulation (Forskolin + UDP-Glc) Step2->Step3 Competition Step4 4. Lysis & Detection (HTRF Reagents) Step3->Step4 cAMP Accumulation Step5 5. Data Analysis (IC50 Calculation) Step4->Step5 Read 665/620nm

Caption: Step-by-step workflow for verifying PPTN antagonism via cAMP recovery.

Data Analysis & Interpretation

To validate the


 (affinity constant) from your experimental 

, use the Cheng-Prusoff equation adapted for antagonists:


  • 
    :  Derived from your PPTN dose-response curve.
    
  • 
    :  Concentration of UDP-glucose used (e.g., 1 µM).
    
  • 
    :  Potency of UDP-glucose determined in a separate run (typically ~200-300 nM).
    

Success Criteria:

  • Your calculated

    
     should fall within 0.2 – 0.8 nM .
    
  • Schild Plot slope should be close to 1.0 , indicating competitive antagonism.

References
  • Doyle, T. et al. (2012). "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils."[5][6][7] Journal of Pharmacology and Experimental Therapeutics.

  • Barrett, M.O. et al. (2013). "A Selective High-Affinity Antagonist of the P2Y14 Receptor."[4][5][6][7][8][9] Molecular Pharmacology.

  • Jacobson, K.A. et al. (2022). "PPTN as a Selective P2Y14 Receptor Antagonist for the Discovery of Treatments of Inflammatory Disorders."[9] NIH Technology Transfer.

  • Gauthier, J.Y. et al. (2011). "The identification of 4,7-disubstituted naphthoic acid derivatives as novel P2Y14 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Assessing the reproducibility of experiments using PPTN Mesylate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reproducibility in GPCR pharmacology—specifically for the P2Y14 receptor—hinges on the precise control of ligand stability, solubility, and selectivity. PPTN Mesylate (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid mesylate) stands as the reference standard antagonist for P2Y14 due to its sub-nanomolar affinity (


 pM) and exceptional selectivity over other P2Y subtypes.

However, the hydrophobic nature of the naphthoic acid core presents significant solubility challenges that often lead to experimental variability (false negatives). This guide provides a technical roadmap to validate PPTN Mesylate performance, contrasting it with alternative salt forms and antagonists, and detailing self-validating protocols to ensure data integrity.

Part 1: Product Profile & Comparative Analysis

The PPTN Mesylate Standard

PPTN Mesylate is the methanesulfonate salt of the active moiety. While the trifluoroacetate (TFA) and hydrochloride (HCl) salts are available, the Mesylate (CAS 1160271-31-7) form is often preferred in pharmaceutical development for its potential to offer improved physicochemical stability and solubility profiles in specific organic co-solvent systems compared to the free base or other salts.

Comparative Performance Matrix

The following table contrasts PPTN Mesylate with its primary small-molecule competitors and biological controls.

FeaturePPTN Mesylate ML-390 Genetic Knockdown (siRNA)
Mechanism Competitive Antagonist (P2Y14)P2Y14 AntagonistmRNA degradation
Affinity (

/

)
0.43 nM (

)
/ ~1–4 nM (

)
~30 nM (

)
N/A (Expression reduction)
Selectivity >10,000-fold vs. P2Y1/2/4/6/11/12/13Moderate; less characterizedHigh (Sequence specific)
Solubility Low (Requires DMSO/PEG300)LowHigh (Aqueous buffers)
Onset of Action Rapid (Minutes)Rapid (Minutes)Slow (24–72 Hours)
Reproducibility Risk High (Precipitation if mis-handled)ModerateHigh (Transfection variability)

Expert Insight: While ML-390 is a viable alternative, PPTN remains the most potent tool compound. However, researchers often fail to account for the "Salt Factor." Using PPTN Mesylate requires strict adherence to solubility protocols; substituting it with the HCl salt without adjusting solvation steps can alter the final concentration in aqueous media, leading to inconsistent


 values.

Part 2: The Reproducibility Crisis – Solubility & Stability

The primary cause of irreproducibility in PPTN experiments is micro-precipitation in aqueous buffers. The naphthoic acid core is highly lipophilic. If the compound crashes out of solution upon addition to the cell media, the effective concentration drops to zero, yielding a false negative result (i.e., the receptor appears unblocked).

The "Invisible" Variable: Vehicle Control

Many P2Y14 protocols fail because the vehicle control (DMSO only) does not match the complex co-solvent system required to keep PPTN Mesylate in solution.

  • Standard Error: Dissolving PPTN in 100% DMSO and diluting 1:1000 into PBS. Result: Immediate precipitation.

  • Correct Approach: Step-wise dilution using PEG300 and Tween-80.

Part 3: Core Protocols for Reproducibility

Protocol A: Self-Validating Solubilization (The "Clear Solution" Standard)

This protocol ensures PPTN Mesylate remains in solution for in vivo or high-concentration in vitro assays.

  • Goal: Create a stable 1.25 mg/mL working solution.

  • Validation Step: Visual inspection for turbidity before and after addition to media.

Reagents:

  • PPTN Mesylate Stock (12.5 mg/mL in pure DMSO).

  • PEG300 (Polyethylene glycol 300).

  • Tween-80 (Polysorbate 80).

  • Sterile Saline (0.9% NaCl).

Step-by-Step Workflow:

  • Prime: Dispense 100 µL of PPTN Mesylate Stock (DMSO) into a sterile vortex tube.

  • Stabilize: Add 400 µL of PEG300 . Vortex immediately for 30 seconds. Solution must be clear.

  • Emulsify: Add 50 µL of Tween-80 . Vortex for 30 seconds.

  • Dilute: Slowly add 450 µL of Saline while vortexing.

  • Check: Inspect against a dark background. If cloudy, sonicate at 37°C for 5 minutes.

  • Use: Use within 4 hours. Do not store the aqueous working solution.

Protocol B: Functional Validation (Neutrophil Chemotaxis)

To prove the antagonist is active, you must demonstrate it blocks a known P2Y14-mediated response, such as UDP-glucose induced chemotaxis.

System: Freshly isolated human neutrophils or differentiated HL-60 cells. Agonist: UDP-glucose (10 µM and 100 µM).

  • Pre-incubation: Incubate cells (

    
     cells/mL) with PPTN Mesylate (titrated 0.1 nM – 100 nM) or Vehicle for 30 minutes at 37°C.
    
  • Chamber Setup: Add UDP-glucose (agonist) to the bottom well of a Boyden chamber.

  • Migration: Add pre-treated cells to the top filter (3 µm pore size).

  • Incubation: Allow migration for 60–90 minutes.

  • Quantification: Count cells in the lower chamber.

  • Data Analysis: Calculate the Chemotactic Index. PPTN should abolish migration to baseline levels at concentrations >10 nM.

Part 4: Visualizing the Mechanism & Workflow

Diagram 1: P2Y14 Signaling & PPTN Inhibition

This diagram illustrates the specific pathway PPTN Mesylate interrupts. P2Y14 is a


-coupled receptor; its activation lowers cAMP. PPTN restores cAMP levels.

P2Y14_Pathway cluster_0 Cell Membrane node_agonist UDP-Glucose (Agonist) node_receptor P2Y14 Receptor (GPCR) node_agonist->node_receptor Activates node_gprotein Gi Protein (Inhibitory) node_receptor->node_gprotein Couples to node_pptn PPTN Mesylate (Antagonist) node_pptn->node_receptor Blocks (Kb ~434 pM) node_ac Adenylyl Cyclase node_gprotein->node_ac Inhibits node_camp cAMP Levels node_ac->node_camp Regulates node_chemotaxis Chemotaxis / Inflammation (Neutrophil Recruitment) node_camp->node_chemotaxis Low cAMP promotes migration (Context Dependent)

Caption: PPTN Mesylate competitively binds P2Y14, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Diagram 2: Reproducibility Assessment Workflow

A logic gate for researchers to determine if their negative results are due to drug failure or protocol error.

Reproducibility_Workflow start Start: PPTN Experiment solubility_check Step 1: Solubility Check (Is the working solution clear?) start->solubility_check fix_solubility Action: Use PEG300/Tween Protocol (See Protocol A) solubility_check->fix_solubility No (Cloudy/Precipitate) dose_check Step 2: Dose Validation (Is [PPTN] > 10x Ki?) solubility_check->dose_check Yes fix_solubility->solubility_check adjust_dose Action: Increase Dose (Target 10-100 nM) dose_check->adjust_dose No (< 1 nM) control_check Step 3: Positive Control (Did UDP-Glucose induce response?) dose_check->control_check Yes adjust_dose->dose_check check_cells Action: Check P2Y14 Expression (Flow Cytometry / qPCR) control_check->check_cells No Response valid_result Valid Experimental Result control_check->valid_result Response Observed

Caption: Decision matrix for troubleshooting PPTN Mesylate experimental variability.

References

  • MedChemExpress. PPTN Mesylate Product Information & Solubility Protocol. MedChemExpress. Link

  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology. Link

  • National Institutes of Health (NIH). PPTN as a Selective P2Y14 Receptor Antagonist for the Discovery of Treatments of Inflammatory Disorders. NIH Technology Transfer. Link

  • Sigma-Aldrich. PPTN Trifluoroacetate Salt Product Specification. Sigma-Aldrich. Link

  • Robichaud, J., et al. (2011). Identification of Potent and Selective P2Y14 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. Link

A Comparative Guide to PPTN Hydrochloride and PPTN Mesylate for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the selection of an appropriate salt form for a drug candidate is a critical decision that can profoundly influence its physicochemical properties, manufacturability, and ultimately, its clinical efficacy. This guide provides a comparative analysis of two salt forms of the potent and selective P2Y14 receptor antagonist, 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (PPTN): the hydrochloride (HCl) and the mesylate salts.

Introduction to PPTN and the Significance of Salt Form Selection

PPTN is a high-affinity antagonist of the P2Y14 receptor, with a reported KB value of 434 pM.[1] This receptor is implicated in various physiological and pathophysiological processes, including immune responses and inflammatory diseases, making PPTN a valuable tool for research and a potential therapeutic agent. The choice between different salt forms, such as hydrochloride and mesylate, can significantly impact a compound's solubility, stability, hygroscopicity, and bioavailability, thereby influencing its suitability for various experimental and clinical applications.

The process of selecting an optimal salt form is a key component of preformulation studies in drug development. A thorough understanding of the properties of different salt forms allows researchers to choose the one that best fits the desired formulation and delivery requirements.

Physicochemical Properties: A Head-to-Head Comparison

A direct comparison of the physicochemical properties of PPTN hydrochloride and PPTN mesylate is essential for informed decision-making. While specific data for PPTN mesylate is lacking, the following table summarizes the known properties of PPTN hydrochloride and outlines the key parameters that should be evaluated for a comprehensive comparison.

PropertyPPTN HydrochloridePPTN MesylateRationale for Comparison
Chemical Formula C29H24F3NO2.HClC29H24F3NO2.CH4O3SThe difference in the counter-ion affects the molecular weight and may influence other properties.
Molecular Weight 511.96 g/mol 571.61 g/mol (calculated)Impacts dosing calculations and formulation design.
Aqueous Solubility Reported as soluble in water[2]Data not availableCrucial for dissolution and absorption. Mesylate salts can sometimes offer improved solubility over hydrochloride salts.[3]
Solubility in Organic Solvents Soluble to 100 mM in DMSO and to 20 mM in ethanolData not availableImportant for in vitro assay preparation and formulation development.
Melting Point Data not availableData not availableA key indicator of purity and crystalline structure. Differences can affect manufacturing processes like milling and compaction.
Hygroscopicity Data not availableData not availableThe tendency to absorb moisture from the air, which can affect stability, handling, and storage.
Physical Stability (Polymorphism) Data not availableData not availableThe existence of different crystalline forms (polymorphs) can impact solubility, dissolution, and bioavailability.
Chemical Stability Data not availableData not availableSusceptibility to degradation under various conditions (e.g., heat, light, humidity) is critical for shelf-life determination.

Delving Deeper: Causality Behind Experimental Choices

The selection of a salt form is not arbitrary; it is a scientifically driven process aimed at optimizing the drug's performance. For instance, while hydrochloride salts are common due to the prevalence of hydrochloric acid and its ability to form stable salts with basic drugs, they can sometimes exhibit lower aqueous solubility due to the common ion effect in the gastric chloride environment.[3]

Mesylate salts, derived from methanesulfonic acid, are often explored as an alternative. Methanesulfonic acid is a strong acid that can form stable salts, and the resulting mesylate salt may offer advantages such as improved solubility and a different hygroscopicity profile compared to the hydrochloride salt.[3] The larger size of the mesylate counter-ion can also influence the crystal lattice energy, potentially leading to different solid-state properties.

Experimental Protocols for a Definitive Comparison

To empower researchers to make data-driven decisions, this section provides detailed methodologies for key experiments to compare PPTN hydrochloride and PPTN mesylate.

Aqueous Solubility Determination

Objective: To quantitatively determine and compare the equilibrium solubility of PPTN hydrochloride and PPTN mesylate in aqueous media at different pH values.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers with pH values relevant to physiological conditions (e.g., pH 1.2 for simulated gastric fluid, pH 4.5, and pH 6.8 for simulated intestinal fluid).

  • Sample Preparation: Add an excess amount of each PPTN salt to separate vials containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant, filter it through a suitable filter (e.g., 0.22 µm), and dilute as necessary.

  • Quantification: Analyze the concentration of PPTN in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

G cluster_prep Preparation cluster_exp Experiment cluster_res Result prep_buffers Prepare pH Buffers prep_samples Add Excess PPTN Salt to Buffers prep_buffers->prep_samples equilibration Agitate at Constant Temperature prep_samples->equilibration analysis Centrifuge, Filter, and Dilute Supernatant equilibration->analysis quantification Analyze by HPLC analysis->quantification reporting Report Solubility (mg/mL) quantification->reporting

Caption: Workflow for Aqueous Solubility Determination.

Solid-State Characterization: PXRD and DSC

Objective: To investigate the crystalline structure and thermal properties of both salt forms.

Methodology - Powder X-Ray Diffraction (PXRD):

  • Sample Preparation: Gently grind a small amount of each PPTN salt to a fine powder.

  • Data Acquisition: Mount the powder on a sample holder and analyze it using a powder X-ray diffractometer. Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°).

  • Data Analysis: Compare the resulting diffractograms. Different peak positions indicate different crystal structures (polymorphs or different salt forms).[4][5]

Methodology - Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of each PPTN salt into an aluminum DSC pan and seal it.

  • Thermal Analysis: Heat the sample in the DSC instrument at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: Analyze the resulting thermogram for thermal events such as melting (endothermic peak), decomposition (exothermic peak), and solid-solid transitions. The melting point is a key characteristic.[6][7][8][9][10]

G cluster_pxrd Powder X-Ray Diffraction (PXRD) cluster_dsc Differential Scanning Calorimetry (DSC) pxrd_prep Prepare Powdered Sample pxrd_acq Acquire Diffraction Pattern pxrd_prep->pxrd_acq pxrd_analysis Compare Diffractograms pxrd_acq->pxrd_analysis dsc_prep Weigh Sample into Pan dsc_analysis Heat at Constant Rate dsc_prep->dsc_analysis dsc_data Analyze Thermogram for Thermal Events dsc_analysis->dsc_data

Caption: Workflow for Solid-State Characterization.

Hygroscopicity Assessment

Objective: To determine the moisture sorption properties of PPTN hydrochloride and PPTN mesylate.

Methodology:

  • Sample Preparation: Place a known amount of each PPTN salt in a dynamic vapor sorption (DVS) instrument.

  • Analysis: Subject the samples to a programmed humidity cycle (e.g., 0% to 90% relative humidity (RH) and back down to 0% RH) at a constant temperature.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The extent of weight gain at a specific RH (e.g., 80% RH) indicates the hygroscopicity.

Stability Studies

Objective: To evaluate the chemical and physical stability of both salt forms under accelerated storage conditions.

Methodology:

  • Sample Storage: Store samples of each PPTN salt under accelerated stability conditions as per ICH guidelines (e.g., 40 °C / 75% RH).[11][12][13][14][15]

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical form.

    • Assay: Quantification of the active pharmaceutical ingredient (API) content by HPLC to determine if any degradation has occurred.

    • Related Substances: Analysis by HPLC to detect and quantify any degradation products.

    • Solid-State Form: Analysis by PXRD to check for any changes in the crystalline form.

Potential Implications for Research and Development

The choice between PPTN hydrochloride and PPTN mesylate can have significant practical consequences:

  • Higher Aqueous Solubility: A more soluble salt form can lead to better dissolution in in vitro assays and potentially higher bioavailability in vivo, which could translate to lower required doses and reduced variability.[3]

  • Improved Stability: A more stable salt form will have a longer shelf-life and be less prone to degradation, ensuring the integrity of the compound during storage and use.

  • Favorable Solid-State Properties: A non-hygroscopic, crystalline solid is easier to handle, weigh, and formulate compared to a hygroscopic or amorphous material.

Conclusion and Recommendations

While PPTN hydrochloride is an established tool for studying the P2Y14 receptor, the potential advantages of a mesylate salt warrant consideration, particularly for researchers planning in vivo studies or contemplating further drug development. The lack of direct comparative data highlights a critical knowledge gap.

It is strongly recommended that researchers intending to use PPTN for extensive studies, especially those leading to potential clinical applications, perform a comprehensive side-by-side characterization of the hydrochloride and mesylate salts using the protocols outlined in this guide. The insights gained from such a study will be invaluable for selecting the optimal salt form with the most desirable physicochemical and biopharmaceutical properties, ultimately contributing to more robust and reproducible research outcomes.

References

  • MDPI. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. [Link]

  • PubMed. Increasing the aqueous solubility of acetaminophen in the presence of polyvinylpyrrolidone and investigation of the mechanisms involved. [Link]

  • SciSpace. 5(2) - Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. [Link]

  • Google Patents. EP2417106B1 - Process for preparing pyrrolidinium salts.
  • ResearchGate. (PDF) Differential Scanning Calorimetry in Drug-Membrane Interactions. [Link]

  • PubMed Central. Mineral composition, crystallinity and dielectric evaluation of Bamboo Salt, Himalaya Salt, and Ba'kelalan salt content. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ACTA PHYSICA POLONICA A. Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. [Link]

  • Patsnap. Salts and polymorphs of pyrimidine compound, and pharmaceutical composition and preparation method and application of salts and polymorphs of pyrimidine compound. [Link]

  • Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Acta Poloniae Pharmaceutica. APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. [Link]

  • Université catholique de Louvain. Generic Drug Product Development Bioequivalence Issues. [Link]

  • ResearchGate. Unraveling the structure of molten salts: a review of high-energy x-ray diffraction (HEXRD) studies. [Link]

  • MDPI. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. [Link]

  • Springer. A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance‐excipient compatibility. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Google Patents.
  • Pharmaoffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • ResearchGate. (PDF) DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. [Link]

  • Journal of Applied Pharmaceutical Science. Stability Testing of Pharmaceutical Products. [Link]

  • PubMed. Differential scanning calorimetry in drug-membrane interactions. [Link]

  • PubMed. Unraveling the Structure of Molten Salts: A Review of High-Energy X-Ray Diffraction (HEXRD) Studies. [Link]

  • European Journal of Arrhythmia & Electrophysiology. Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • ResearchGate. (a) X-ray diffraction patterns of synthesized rock-salt powder (Ca 0.45... [Link]

  • PubMed Central. Effect of Counterions on Physicochemical Properties of Prazosin Salts. [Link]

  • ResearchGate. Non-clinical toxicological considerations for pharmaceutical salt selection. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PPTN Mesylate
Reactant of Route 2
PPTN Mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.